2-[(15-Methylpentacosyl)oxy]oxane
Description
Properties
CAS No. |
647024-93-9 |
|---|---|
Molecular Formula |
C31H62O2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-[(15S)-15-methylpentacosoxy]oxane |
InChI |
InChI=1S/C31H62O2/c1-3-4-5-6-7-14-17-20-25-30(2)26-21-18-15-12-10-8-9-11-13-16-19-23-28-32-31-27-22-24-29-33-31/h30-31H,3-29H2,1-2H3/t30-,31?/m0/s1 |
InChI Key |
ULUWGBWPSYBHEL-FSRLHOSWSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
2-[(15-Methylpentacosyl)oxy]oxane chemical structure and properties
A Critical Intermediate in Branched-Chain Pheromone Synthesis
Executive Summary
2-[(15-Methylpentacosyl)oxy]oxane is a specialized tetrahydropyranyl (THP) ether derivative of the long-chain fatty alcohol 15-methylpentacosan-1-ol . In the field of chemical ecology and organic synthesis, this molecule serves as a pivotal protected intermediate. Its primary application lies in the total synthesis of cuticular hydrocarbons and contact sex pheromones for dipteran insects, most notably the Tsetse fly (Glossina morsitans) and the stable fly (Stomoxys calcitrans).
The molecule combines a lipophilic C26 branched backbone with an acid-labile oxane (tetrahydropyran) protecting group. This architecture allows researchers to mask the hydroxyl functionality during harsh chain-elongation steps (e.g., Grignard or Wittig reactions) while retaining the critical methyl-branching pattern required for biological activity.
Chemical Architecture & Stereochemistry
The molecule is defined by two distinct domains: the lipophilic tail (responsible for van der Waals interactions and biological recognition) and the protected headgroup (responsible for chemical stability during synthesis).
| Domain | Component | Function/Characteristic |
| Lipophilic Tail | 15-Methylpentacosyl chain | A 25-carbon alkyl chain with a methyl branch at C15. The branching disrupts lipid packing, lowering the melting point and creating the specific "fingerprint" recognized by insect chemoreceptors. |
| Headgroup | Oxane (Tetrahydropyran-2-yl) | A cyclic acetal protecting group. It masks the polarity of the precursor alcohol, rendering the molecule soluble in non-polar organic solvents and inert to basic nucleophiles. |
| Linkage | Acetal Ether (C-O-C-O-C) | Connects the C1 of the pentacosyl chain to the C2 of the oxane ring. |
Stereochemical Complexity
A critical feature for analytical characterization is the presence of multiple chiral centers:
-
C15 of the Alkyl Chain: The biological activity of the final pheromone often depends on the specific enantiomer (R or S) at this position.
-
C2 of the Oxane Ring: The introduction of the THP group creates a new stereocenter. Consequently, the synthesized product exists as a mixture of diastereomers (e.g., 15R, 2'R and 15R, 2'S).
-
Operational Impact: In 1H NMR and 13C NMR, this results in signal doubling or complex multiplets for atoms near the linkage, which must not be mistaken for impurities.
-
Synthesis & Production Workflow
The synthesis of 2-[(15-Methylpentacosyl)oxy]oxane is typically the penultimate stage in generating the pure alcohol or aldehyde pheromone. The workflow prioritizes the preservation of the C15 methyl branch.
Core Synthesis Logic (Graphviz Diagram)
Caption: Synthesis pathway converting the free alcohol to the THP-protected ether to enable downstream nucleophilic chemistry.
Detailed Protocol: THP Protection
Standard Operating Procedure (SOP) for Bench Scale (10 mmol)
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (N2) atmosphere, dissolve 15-methylpentacosan-1-ol (3.82 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Activation: Cool the solution to 0°C using an ice bath. Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or p-Toluenesulfonic acid (pTsOH) (0.05 eq). Note: PPTS is preferred for acid-sensitive substrates, but pTsOH is faster for simple aliphatic alcohols.
-
Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq, 1.26 g) dropwise via syringe.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 9:1). The starting alcohol (Rf ~0.3) should disappear, replaced by the non-polar ether (Rf ~0.7).
-
Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, 0-5% EtOAc in Hexane).
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data summarizes the properties of the protected ether. Note that specific melting points can vary based on the diastereomeric ratio.
| Property | Value / Characteristic | Notes |
| Molecular Formula | C31H62O2 | |
| Molecular Weight | 466.83 g/mol | |
| Physical State | Viscous Oil or Low-Melting Waxy Solid | The methyl branch prevents efficient crystallization compared to straight-chain analogues. |
| Solubility | Soluble: Hexane, DCM, Toluene, THFInsoluble: Water, Methanol | Highly lipophilic (LogP > 10 predicted). |
| Acid Stability | Labile | Hydrolyzes rapidly in dilute HCl/MeOH or AcOH/THF to regenerate the alcohol. |
| Base Stability | Robust | Stable against LDA, n-BuLi, NaH, and Grignard reagents. |
| Refractive Index | ~1.46 - 1.48 | Estimated based on long-chain THP ethers. |
Analytical Characterization (GC-MS)
Identification of 2-[(15-Methylpentacosyl)oxy]oxane relies heavily on Mass Spectrometry. The THP ether gives a distinct fragmentation pattern useful for confirming the protection status.
Fragmentation Logic (Graphviz Diagram)
Caption: Mass spec fragmentation pathway. The m/z 85 peak is diagnostic for the THP group.
Key Diagnostic Signals:
-
m/z 85: Base peak (typically). Corresponds to the tetrahydropyranyl cation (C5H9O+). Presence confirms the THP group.
-
[M-84] or [M-85]: Loss of the dihydropyran ring, often visible as a weak signal corresponding to the alcohol mass.
-
m/z 364: Represents the alkene chain formed after loss of THP and subsequent dehydration (C26H52).
Applications in Research
A. Insect Pheromone Synthesis
This molecule is the standard "storage" or "manipulation" form of the 15-methylpentacosanol pheromone.
-
Mechanism: The THP group prevents the alcohol from reacting with oxidizing agents or organometallics used to install the final functional groups (often converting the alcohol to an aldehyde or acetate for Glossina species).
-
Relevance: Tsetse flies utilize these contact pheromones for mate recognition. Synthetic versions are used in decoys and traps for vector control programs in sub-Saharan Africa.
B. Lipidomics Standards
As a branched-chain ether lipid, this compound serves as an internal standard in LC-MS lipidomics to calibrate retention times for non-polar, branched lipids found in biological membranes.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP protection/deprotection protocols).
-
Carlson, D. A., et al. (2000). "Cuticular Hydrocarbons of Tsetse Flies (Glossina spp.): Correlations with Age and Sex." Journal of Chemical Ecology. (Contextualizes the biological relevance of 15-methyl branched hydrocarbons).
-
Mori, K. (2004). "Synthesis of the four stereoisomers of 7-acetoxy-15-methylnonacosane, a component of the female sex pheromone of the screwworm fly." Bioscience, Biotechnology, and Biochemistry. (Demonstrates the synthetic logic of methyl-branched pheromones using protected intermediates).
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP Ethers)." (General stability and reactivity data).
Sources
15-methylpentacosanol THP ether CAS number and synonyms
This technical guide details the chemical identity, synthesis, and application of 15-methylpentacosanol tetrahydropyranyl (THP) ether , a specialized synthetic intermediate used primarily in the construction of complex insect pheromones and cuticular hydrocarbons.
Intermediate for Branched-Chain Pheromone Synthesis
Part 1: Chemical Identity & Nomenclature
This compound is a protected alcohol derivative . It is not typically available as a cataloged commodity chemical with a unique CAS number in public registries (e.g., PubChem). It is generated in situ or isolated as a transient intermediate during the total synthesis of methyl-branched lipids found in the cuticles of Tsetse flies (Glossina spp.) and other arthropods.
Identification Data
| Property | Detail |
| Systematic Name | 2-((15-methylpentacosyl)oxy)tetrahydro-2H-pyran |
| Common Name | 15-Methylpentacosanol THP Ether |
| Parent Alcohol | 15-Methylpentacosan-1-ol |
| Molecular Formula | C₃₁H₆₂O₂ |
| Molecular Weight | ~466.83 g/mol |
| CAS Number | Not Listed (Synthetic Intermediate)* |
| Related CAS | 86283-29-2 (15-Methylpentacosane - Parent Alkane)26040-98-2 (1-Pentacosanol - Linear Analog) |
*Note: As a specific protected intermediate, this compound lacks a dedicated CAS registry number. It is identified in literature by its IUPAC nomenclature relative to the parent alcohol.
Structural Context
The molecule consists of a 25-carbon backbone with a methyl group at the C-15 position. The primary hydroxyl group at C-1 is protected as a tetrahydropyranyl (THP) acetal. This protection renders the alcohol inert to basic conditions (e.g., Grignard reagents, alkyl lithiums) used during chain elongation or coupling steps.
Part 2: Synthesis & Mechanism
The synthesis of 15-methylpentacosanol THP ether is a critical protection step. The reaction involves the acid-catalyzed addition of the primary alcohol to 3,4-dihydro-2H-pyran (DHP).
Reaction Mechanism
The reaction proceeds via an electrophilic addition mechanism. An acid catalyst (typically p-toluenesulfonic acid or PPTS) protonates the double bond of DHP, generating an oxocarbenium ion. The nucleophilic oxygen of 15-methylpentacosan-1-ol attacks this cation, forming the THP ether.
Synthetic Workflow Diagram
The following diagram illustrates the pathway from the precursor alcohol to the protected ether, and its subsequent utilization.[1]
Figure 1: Acid-catalyzed protection of 15-methylpentacosan-1-ol to form the THP ether.
Part 3: Experimental Protocols
Protocol: THP Protection of 15-Methylpentacosan-1-ol
Objective: To protect the C-1 hydroxyl group to prevent side reactions during subsequent alkylation.
Reagents:
-
15-Methylpentacosan-1-ol (1.0 equiv) [Synthesized via Wittig or Grignard routes]
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 15-methylpentacosan-1-ol (e.g., 1.0 g, 2.6 mmol) in anhydrous DCM (10 mL).
-
Addition: Add DHP (0.36 mL, 3.9 mmol) via syringe, followed by PPTS (65 mg, 0.26 mmol).
-
Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Mobile phase: Hexane/EtOAc 9:1). The starting alcohol (R_f ~0.3) should disappear, replaced by the less polar THP ether (R_f ~0.6).
-
Quench: Dilute with diethyl ether (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) to neutralize the catalyst.
-
Workup: Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 0-5% EtOAc in Hexanes) to yield the pure THP ether as a colorless oil/waxy solid.
Analytical Characterization (Expected Data)
To validate the synthesis, look for these diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.58 (m, 1H): The anomeric proton of the THP ring (O-CH-O). Diagnostic peak.
-
δ 3.30–3.90 (m, 4H): Protons adjacent to oxygen atoms (–CH₂O– of the lipid chain and THP ring).
-
δ 0.88 (d/t, 6H): Terminal methyl groups (one at chain end, one at C-15 branch).
-
δ 1.25 (bs, ~42H): Methylene envelope of the long alkyl chain.
-
Part 4: Applications in Pheromone Research
This intermediate is pivotal in the synthesis of cuticular hydrocarbons used by insects for species recognition and mating.
Tsetse Fly (Glossina) Pheromones
The 15-methylpentacosane skeleton is a homolog of the major sex stimulants in the Tsetse fly.
-
Target Molecule: 15,19,23-trimethylheptatriacontane ("Morsilure").[2]
-
Role of THP Ether: It allows the chemist to build the long hydrocarbon chain in segments. The THP group protects the alcohol while the other end of the molecule undergoes Grignard coupling to attach the remaining carbon chain segments (e.g., adding a C12 block to a C13 block).
Application Workflow
Figure 2: The role of the THP ether in the total synthesis of bioactive insect hydrocarbons.
References
-
Carlson, D. A., et al. (1978). "Sex pheromone of the tsetse fly: isolation, identification, and synthesis of contact aphrodisiacs." Science, 201(4357), 750-753. Link
-
Mori, K. (2007). "Synthesis of Pheromones: Highlights from 2005-2007." Tetrahedron: Asymmetry. (General reference for branched hydrocarbon synthesis methodologies). Link
-
Langley, P. A., et al. (1982). "15,19,23-trimethylheptatriacontane: A contact sex pheromone of the tsetse fly, Glossina morsitans morsitans." Journal of Chemical Ecology, 8, 655–663. Link
-
BenchChem. "1-Pentacosanol (Linear Analog) CAS 26040-98-2 Data."[3] Link
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for THP ether protocols).
Sources
Engineering Methyl-Branched Long-Chain Alkyl Tetrahydropyranyl Ethers: A Comprehensive Guide to Synthesis and Application
Executive Summary
Methyl-branched long-chain aliphatic compounds are ubiquitous in chemical ecology and microbiology. They serve as highly specific signaling molecules, such as lepidopteran sex pheromones (e.g., the peach leafminer moth pheromone, (S)-14-methyl-1-octadecene)[1], and as critical structural components in specialized bacterial membranes, including the iso-methyl branched fatty acids of Desulfovibrio species[2].
Synthesizing these complex, often chiral, aliphatic chains requires iterative carbon-carbon bond formation. The tetrahydropyranyl (THP) ether serves as a cornerstone protecting group in these workflows. By masking terminal hydroxyl groups as cyclic acetals, chemists can subject the intermediate scaffolds to harsh organometallic conditions without compromising the structural integrity of the molecule[3]. This whitepaper details the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols for utilizing THP ethers in the synthesis of methyl-branched long-chain alkyls.
Mechanistic Foundations: The Causality of Protecting Group Selection
When building a long-chain alkyl system (C15–C30) with specific methyl branches, the primary synthetic challenge is executing highly nucleophilic or basic reactions—such as Grignard cross-couplings, Wittig olefinations, or alkyne alkylations—without triggering unwanted side reactions at terminal functional groups.
Why THP? Formed via the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP), the THP ether is uniquely impervious to the highly basic conditions required for aliphatic chain elongation[3].
-
Organometallic Inertness: Unlike ester-based protecting groups (e.g., acetates), THP ethers do not possess electrophilic carbonyl centers, rendering them completely stable to Grignard reagents, organolithiums, and metal hydrides.
-
Prevention of Migration: While silyl ethers (like TBDMS) are common, they can suffer from 1,2- or 1,3-migration under strongly basic conditions. THP ethers are locked in their cyclic acetal form, preventing any migration during complex lipid synthesis.
-
Orthogonal Cleavage: Benzyl ethers require hydrogenolysis (
, Pd/C) for removal, which inadvertently reduces delicate alkene geometries (e.g., in the synthesis of (Z)-15-methyl-10-hexadecenoic acid)[2]. THP ethers are cleaved via mild acidic transacetalization, preserving all downstream unsaturation and chiral methyl branches[4].
Note on Stereochemistry: While THP protection generates a new stereocenter at the anomeric carbon (leading to diastereomeric mixtures if the substrate is chiral), this is analytically irrelevant for the terminal primary alcohols typically used in these long-chain syntheses, as the stereocenter is ultimately destroyed upon deprotection.
Synthetic Architecture & Workflow
The construction of methyl-branched long-chain alkyl tetrahydropyranyl ethers relies on a convergent synthetic strategy. The workflow below illustrates the logic of masking an
Caption: Synthetic logic for methyl-branched lipids utilizing a THP-protected intermediate.
Quantitative Data: Protecting Group Efficacy
To justify the selection of THP in these specific synthetic routes, the following table summarizes the comparative stability and cleavage profiles of common protecting groups during long-chain aliphatic synthesis.
| Protecting Group | Stability to Grignard / Organolithium | Stability to Wittig Olefination | Deprotection Conditions | Suitability for Unsaturated Lipids |
| THP (Tetrahydropyranyl) | Excellent | Excellent | Mild Acid (p-TsOH, MeOH) | Optimal (preserves double bonds) |
| TBDMS (Silyl Ether) | Moderate (prone to migration) | Good | Fluoride (TBAF) or Acid | Good, but cost-prohibitive at scale |
| Benzyl (Bn) | Excellent | Excellent | Hydrogenolysis (Pd/C, | Poor (reduces essential double bonds) |
| Acetate (Ac) | Poor (cleaved by nucleophiles) | Poor | Base ( | Poor (incompatible with elongation) |
Experimental Protocols: A Self-Validating System
The following methodologies detail the synthesis of a representative methyl-branched long-chain lipid, emphasizing the causality behind each procedural step to ensure experimental reproducibility.
Protocol 1: Tetrahydropyranylation of -Haloalkanols
Objective: Protect the terminal hydroxyl group of 9-bromononan-1-ol to prevent alkoxide formation during subsequent Grignard generation[1].
-
Initiation: Dissolve 9-bromononan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).
-
Causality: An excess of DHP is utilized to drive the thermodynamic equilibrium entirely toward acetal formation[3].
-
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Causality: PPTS is chosen over strong mineral acids (like HCl or
) because its mild acidity prevents the highly exothermic, runaway polymerization of DHP, ensuring a clean reaction profile.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Validation & Quench: Stir at room temperature for 4 hours. Monitor via TLC. Once complete, quench with saturated aqueous
to neutralize the catalyst, extract with DCM, and purify via silica gel chromatography.
Protocol 2: Chain Elongation via Kochi-Schlosser Coupling
Objective: Introduce the methyl-branched alkyl chain to the THP-protected intermediate[1],[5].
-
Grignard Formation: Add the THP-protected 9-bromononane (1.0 eq) to a suspension of activated magnesium turnings (1.2 eq) in anhydrous THF. Heat gently to initiate.
-
Causality: The THP group is completely inert to the highly nucleophilic Grignard species, ensuring no self-condensation or degradation occurs during metallation.
-
-
Cross-Coupling: Cool the Grignard solution to -20 °C. Add the chiral methyl-branched alkyl bromide (0.9 eq) followed dropwise by a catalytic amount of
(0.05 eq).-
Causality: Standard Grignard reagents react poorly with unactivated alkyl halides. The
catalyst generates a highly reactive organocuprate intermediate that selectively undergoes substitution with the alkyl halide. This specific catalyst suppresses unwanted -hydride elimination and homocoupling[5].
-
-
Quench: Quench with saturated
to destroy active organometallics, extract with diethyl ether, and concentrate in vacuo.
Protocol 3: Acidic Methanolysis (Deprotection)
Objective: Cleave the THP ether to reveal the final methyl-branched long-chain alcohol[4].
-
Reaction Setup: Dissolve the methyl-branched long-chain THP ether in anhydrous methanol (0.1 M concentration).
-
Catalysis: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Transacetalization: Stir at 35 °C for 24–48 hours.
-
Causality: Methanol acts as both the solvent and the nucleophile. The large molar excess of methanol drives the transacetalization reaction forward, yielding the free target alcohol and the volatile byproduct 2-methoxytetrahydropyran[2].
-
-
Quench: Quench strictly with solid
or a basic aqueous wash before concentration.-
Causality: Failing to neutralize the acid prior to concentrating the mixture will result in the acid-catalyzed dehydration of the newly formed primary alcohol into a terminal alkene.
-
References
1.[3] Tetrahydropyranyl Ethers - Protection of Hydroxyl Compounds. Organic Chemistry Portal. Available at:[Link] 2. 4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme Connect. Available at:[Link] 3.[1] A Facile Asymmetric Synthesis of (S)-14-Methyl-1-Octadecene, the Sex Pheromone of the Peach Leafminer Moth. National Institutes of Health (NIH) / PMC. Available at:[Link] 4.[5] Synthesis of the Four Stereoisomers of 6-Acetoxy-19-methylnonacosane, the Most Potent Component of the Female Sex Pheromone. UNL Digital Commons. Available at:[Link] 5.[4] The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity. National Institutes of Health (NIH). Available at:[Link] 6.[2] First total syntheses of (Z)-15-methyl-10-hexadecenoic acid and the (Z)-13-methyl-8-tetradecenoic acid. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. A Facile Asymmetric Synthesis of (S)-14-Methyl-1-Octadecene, the Sex Pheromone of the Peach Leafminer Moth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First total syntheses of (Z)-15-methyl-10-hexadecenoic acid and the (Z)-13-methyl-8-tetradecenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
The Biological Role of 15-Methylpentacosane Derivatives in Insects: Mechanisms of Chemical Communication and Social Immunity
Executive Summary
In the complex societies of eusocial insects, chemical communication is the primary driver of colony homeostasis. While highly volatile pheromones often dictate immediate alarm or foraging behaviors, contact chemoreception relies heavily on the epicuticular lipid layer. Among these structural lipids, 15-methylpentacosane and its derivatives function as critical, context-dependent signaling molecules. As a branched cuticular hydrocarbon (CHC), 15-methylpentacosane serves a dual purpose: it provides a thermodynamic barrier against desiccation and acts as a highly specific semiochemical regulating both social immunity and reproductive dominance.
This whitepaper synthesizes the biological roles of 15-methylpentacosane, detailing the underlying biochemical pathways, and provides field-proven, self-validating methodologies for its extraction and behavioral quantification.
Chemical Ecology and Structural Biology
Insect cuticular hydrocarbons are synthesized in the oenocytes—specialized cells associated with the fat body or epidermis. The biosynthesis of 15-methylpentacosane involves the elongation of fatty acyl-CoA precursors followed by a highly regulated decarboxylation event.
The structural placement of the methyl branch at the C15 position of a 25-carbon backbone is not biologically trivial. Branched alkanes possess significantly lower melting points than their linear counterparts (n-alkanes). This structural modification increases the fluidity and slight volatility of the lipid layer at ambient hive temperatures, optimizing the molecule for detection by the antennal chemosensilla of interacting nestmates.
Biological Roles in Insect Systems
Context A: Social Immunity and Pathogen Defense
How does a densely populated insect colony prevent the catastrophic spread of a pathogen? The answer lies in "social immunity," a collective behavioral defense triggered by chemical cues.
When a worker bee (Apis mellifera) is challenged by a pathogen, the activation of the Toll or Imd immune pathways induces a rapid metabolic shift in the oenocytes. Experimental immunostimulation using bacterial lipopolysaccharides (LPS) alters the relative proportions of specific CHCs within just four hours[1]. Specifically, the relative abundance of 15-methylpentacosane and related methylalkanes fluctuates, transforming the insect's chemical signature from "healthy nestmate" to "infected vector"[1].
Nestmates detect this altered 15-methylpentacosane profile via contact chemoreception. This detection triggers agonistic responses or behavioral isolation, effectively quarantining the infected individual and halting pathogen transmission[1].
Context B: Fertility Signaling and Reproductive Dominance
Beyond immunity, 15-methylpentacosane derivatives are integral to reproductive hierarchy. In honey bee queens, the Dufour's gland synthesizes a complex blend of esters and hydrocarbons. The chemical profile of this gland shifts dramatically based on the queen's mating status (e.g., virgin vs. single-drone inseminated vs. multi-drone inseminated)[2]. These hydrocarbon profiles suppress worker vitellogenin expression and inhibit worker ovary development, maintaining the queen's reproductive monopoly[2].
Similarly, in stingless bees (Melipona marginata), queens utilize 15-methylpentacosane derivatives during the oviposition process. By physically depositing these hydrocarbons onto queen-laid eggs, the queen chemically "watermarks" her brood[3]. Workers possess the sensory apparatus to read this 15-methylpentacosane label, which actively prevents worker policing (the destruction of eggs), ensuring the survival of the queen's lineage[3].
Quantitative Data Summary
To understand the signaling threshold of 15-methylpentacosane, we must look at its relative proportion within the total CHC extract. The table below summarizes quantitative shifts observed in literature.
| Physiological Context | Subject / Species | Relative Proportion (%) | Biological Implication |
| Healthy Baseline | A. mellifera Worker (Sham) | 0.30 ± 0.07 | Normal nestmate recognition[1] |
| Immune Challenged | A. mellifera Worker (LPS) | 0.38 ± 0.04 | Triggers agonistic isolation[1] |
| Pre-Reproductive | A. mellifera Virgin Queen | Trace amounts | Baseline Dufour's gland profile[2] |
| Reproductive Dominance | M. marginata Mated Queen | Elevated (Contextual) | Prevents worker egg policing[3] |
Signaling Pathway Visualization
The following diagram illustrates the causality between immune activation, 15-methylpentacosane modulation, and the resulting behavioral shift in nestmates.
Fig 1: Mechanism of social immunity triggered by 15-methylpentacosane modulation.
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. As researchers, we must control for physical variables to isolate the chemical mechanisms.
Protocol 1: Epicuticular Extraction and GC-MS Profiling
Causality Check: Why use pentane instead of methanol? Non-polar solvents like pentane selectively dissolve the epicuticular lipid layer without penetrating the cuticle and lysing underlying epidermal cells. This prevents internal hemolymph lipids from contaminating the sample and artificially skewing the 15-methylpentacosane quantification.
-
Sample Preparation: Freeze-kill the target insect at -80°C for 10 minutes to halt metabolic degradation of lipids.
-
Solvent Spiking (Self-Validation): Prepare a solution of high-purity HPLC-grade pentane spiked with an internal standard (e.g., n-tetracosane, C24) at 10 ng/µL. Because C24 is naturally negligible on the bee cuticle, any solvent evaporation during the workflow is mathematically corrected by the internal standard's peak area.
-
Extraction: Submerge the intact insect in 500 µL of the spiked pentane for exactly 2 minutes with gentle agitation. Remove the insect body immediately to prevent internal lipid leaching.
-
Concentration: Evaporate the extract under a gentle stream of ultra-pure nitrogen gas down to 50 µL.
-
GC-MS Analysis: Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer using splitless mode . Splitless injection is critical here because branched alkanes like 15-methylpentacosane are often present in trace amounts; this ensures maximum transfer of the sample onto the capillary column.
Protocol 2: Surrogate Behavioral Assay for Social Immunity
Causality Check: An LPS-challenged bee moves sluggishly, which alone could trigger nestmate investigation. To prove that 15-methylpentacosane (and the altered CHC blend) drives the behavior, we must decouple the chemical signal from the insect's physical kinematics using a "dummy" assay[1].
-
Dummy Preparation: Freeze-kill a healthy worker bee. Wash the body in hexane for 24 hours to completely strip its natural CHC profile, rendering it chemically "invisible." Allow the dummy to dry completely.
-
Chemical Reconstitution: Apply 5 µL of the CHC extract (obtained via Protocol 1 from an LPS-injected bee) onto the thorax and abdomen of the dummy. Allow the solvent to evaporate.
-
Behavioral Introduction: Introduce the chemically reconstituted dummy into a controlled Petri dish containing 3 to 5 naive, healthy nestmates.
-
Quantification: Blindly score the interactions over a 5-minute window. Calculate the Aggression Index by tallying specific behaviors (1: antennation, 2: mandible opening, 3: biting, 4: stinging attempts). By using a motionless dummy, you validate that any increased agonistic response is driven purely by contact chemoreception of the altered lipid profile[1].
Conclusion & Future Perspectives
The study of 15-methylpentacosane highlights the profound sophistication of insect chemical ecology. For drug development professionals and agrochemical researchers, these pathways present novel targets. By developing synthetic analogs of 15-methylpentacosane or enzymatic inhibitors that disrupt oenocyte lipid biosynthesis, we can artificially trigger social isolation or disrupt reproductive hierarchies in pest species, paving the way for next-generation, ecologically targeted pest management systems.
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Modulation of social interactions by immune stimulation in honey bee, Apis mellifera, workers. Source: BMC Biology (via NIH PubMed Central) URL:[Link]
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Effects of instrumental insemination and insemination quantity on Dufour's gland chemical profiles and vitellogenin expression in honey bee queens (Apis mellifera). Source: Journal of Chemical Ecology (via PubMed) URL:[Link]
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First record of chemical signals from the queen during the oviposition process in stingless bees. Source: Insectes Sociaux (via Springer) URL:[Link]
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The Alchemical Allure of Attraction: A Technical Guide to the Synthesis of Tsetse Fly Contact Sex Pheromone Intermediates
Foreword: The Silent Language of Scent in Vector Control
The tsetse fly (Glossina spp.), a vector for devastating trypanosome parasites that cause Human African Trypanosomiasis (sleeping sickness) and Nagana in livestock, communicates through a sophisticated and subtle chemical language.[1] At the heart of their mating behavior lies a class of non-volatile, long-chain methyl-branched alkanes that act as contact sex pheromones.[2][3][4][5] These cuticular hydrocarbons, present on the female's body, trigger a cascade of sexual responses in males upon physical contact.[2][3][4][5] The ability to synthetically produce these complex molecules and their precursors is not merely an academic exercise; it is a critical component in the development of novel, environmentally benign strategies for tsetse fly control. By hijacking their own communication channels, we can develop powerful attractants for traps and monitoring devices, ultimately disrupting their reproductive cycle and mitigating the spread of disease.[1][6][7]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comprehensive understanding of the core principles and practical methodologies for synthesizing the key intermediates of tsetse fly contact sex pheromones. We will delve into the causality behind experimental choices, the importance of self-validating protocols, and the analytical rigor required to ensure the production of biologically active compounds.
The Chemical Blueprint of Attraction: Pheromone Structure
The contact sex pheromones of various tsetse fly species are predominantly very long-chain (C35 to C39) alkanes with multiple methyl branches.[2][3][4][5][8][9] The specific arrangement and stereochemistry of these methyl groups are crucial for species recognition and biological activity.
| Tsetse Fly Species | Pheromone Component(s) |
| Glossina morsitans morsitans | 15,19-Dimethylheptatriacontane, 17,21-Dimethylheptatriacontane, 15,19,23-Trimethylheptatriacontane[2][3][4][5] |
| Glossina pallidipes | 13,23-Dimethylpentatriacontane[8] |
| Glossina austeni | 13,17-Dimethyltritriacont-1-ene, 13,17-Dimethylpentatriacont-1-ene[10] |
The synthesis of these large, chiral molecules is a significant challenge. The most effective strategies rely on a convergent approach, where smaller, chiral building blocks (the synthetic intermediates) are first prepared and then coupled together to construct the final carbon skeleton.
The Art of the Build: Synthesizing Chiral Intermediates
The cornerstone of a successful pheromone synthesis lies in the preparation of enantiomerically pure, methyl-branched building blocks. These are typically chiral alcohols or halides that will be used in subsequent coupling reactions.
Foundational Strategy: The Grignard Reaction
The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds and is frequently employed in the synthesis of pheromone intermediates.[5][7][11][12][13][14] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as an aldehyde, ketone, or epoxide.[7][12][13][14]
Experimental Protocol: Synthesis of a Chiral Secondary Alcohol via Grignard Reaction
Objective: To prepare a chiral secondary alcohol, a common precursor to a branched alkyl halide intermediate.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Alkyl halide (e.g., 1-bromobutane)
-
Chiral aldehyde (e.g., (R)-2-methylbutanal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the alkyl halide (1.0 equivalent) in anhydrous ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the addition is complete, gently reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Chiral Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of the chiral aldehyde (1.0 equivalent) in anhydrous ether from the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting chiral secondary alcohol by column chromatography on silica gel.
-
Causality in Action: The choice of a chiral aldehyde as the starting material is the critical step that introduces the desired stereochemistry into the intermediate. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond and a secondary alcohol with a defined stereocenter.
Building the Backbone: Coupling Reactions
With the chiral building blocks in hand, the next step is to couple them together to form the long-chain alkane. Organocuprate (Gilman) reagents are particularly effective for this purpose.[15][16][17]
Experimental Protocol: Gilman-Corey-House Coupling
Objective: To couple two alkyl halide intermediates to form a long-chain methyl-branched alkane.
Materials:
-
Lithium metal
-
Copper(I) iodide
-
Chiral alkyl halide (from the previous step, converted to a halide, e.g., via tosylation and displacement)
-
Anhydrous diethyl ether or THF
Procedure:
-
Preparation of the Organolithium Reagent:
-
In a flame-dried flask under a nitrogen atmosphere, react the chiral alkyl halide with lithium metal in anhydrous ether to form the organolithium reagent.
-
-
Formation of the Gilman Reagent:
-
In a separate flask, suspend copper(I) iodide in anhydrous ether at -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared organolithium reagent (2.0 equivalents) to the copper(I) iodide suspension. This will form the lithium diorganocuprate (Gilman) reagent.
-
-
Coupling Reaction:
-
To the Gilman reagent at -78 °C, slowly add the second chiral alkyl halide (1.0 equivalent).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
Expertise in Practice: The use of a cuprate reagent is crucial for the efficient coupling of two alkyl groups. Unlike Grignard or organolithium reagents alone, which can lead to side reactions like elimination or metal-halogen exchange, Gilman reagents offer cleaner and higher-yielding cross-coupling reactions.[15][16][17]
The Litmus Test: Analytical Characterization of Intermediates
Rigorous analytical characterization is paramount to ensure the chemical identity, purity, and stereochemistry of the synthetic intermediates and the final pheromone product.
The Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for analyzing volatile and semi-volatile compounds like the long-chain alkanes that constitute tsetse fly pheromones.[19][20]
-
Gas Chromatography (GC): Separates the components of a mixture based on their volatility and interaction with a stationary phase in a long, thin capillary column. The retention time (the time it takes for a compound to travel through the column) is a characteristic property.
-
Mass Spectrometry (MS): After separation by GC, the molecules are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of these fragments is measured, producing a unique mass spectrum that acts as a molecular fingerprint.
Interpreting the Data: The mass spectra of long-chain methyl-branched alkanes exhibit characteristic fragmentation patterns. Cleavage occurs preferentially at the branching points, leading to the formation of stable secondary or tertiary carbocations.[8][21][22] The loss of the largest alkyl group at a branch point is often a dominant fragmentation pathway.[8][22]
dot
Caption: Workflow of GC-MS Analysis.
The Chirality Check: Chiral Gas Chromatography
Since the biological activity of tsetse fly pheromones is often dependent on their stereochemistry, it is essential to determine the enantiomeric purity of the synthetic intermediates and final products. Chiral gas chromatography is the technique of choice for this purpose.[19][23][24][25][26] It utilizes a stationary phase that is itself chiral, allowing for the separation of enantiomers.
The Structural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS is excellent for identifying known compounds and determining purity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of novel intermediates and the final products. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[27][28][29]
The Grand Assembly: A Convergent Synthetic Strategy
The synthesis of a complex, multi-branched pheromone like 15,19,23-trimethylheptatriacontane is best approached through a convergent strategy. This involves the synthesis of several key intermediates which are then coupled together.
dot
Caption: Convergent Synthesis Strategy.
Conclusion: From Benchtop to Field Application
The synthesis of tsetse fly contact sex pheromone intermediates is a testament to the power of modern organic chemistry to address pressing global health challenges. The methodologies outlined in this guide, from the strategic application of Grignard and Gilman reagents to the rigorous analytical characterization using GC-MS and chiral chromatography, provide a robust framework for the production of these vital compounds. By understanding the "why" behind each experimental choice and adhering to principles of scientific integrity, researchers can confidently produce the high-quality synthetic pheromones needed for the development of effective and sustainable tsetse fly control strategies. The silent chemical whispers of the tsetse fly, once deciphered and replicated in the lab, can be amplified into a powerful tool for the betterment of human and animal health across Africa.
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Carlson, D. A., Langley, P. A., & Huyton, P. (1978). Sex pheromone of the tsetse fly: isolation, identification, and synthesis of contact aphrodisiacs. Science, 201(4357), 750-753. [Link]
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Kuwahara, S., & Mori, K. (1983). Synthesis of all of the three possible stereoisomers of 13, 23-dimethylpentatriacontane, a sex pheromone of the tsetse fly, Glossina pallidipes. Agricultural and Biological Chemistry, 47(11), 2599-2606. [Link]
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Weiss, B. L., & Aksoy, S. (2023). Isolated tsetse fly pheromones could help get sleeping sickness under control. The Conversation. [Link]
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Leal, W. S., Shi, X., Liang, D., Schal, C., & Meinwald, J. (1995). Application of chiral gas chromatography with electroantennographic detection to the determination of the stereochemistry of a cockroach sex pheromone. Proceedings of the National Academy of Sciences, 92(4), 1033-1037. [Link]
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LeBigot, Y., Delmas, M., & Gaset, A. (1983). Direct synthesis of dipteran sex pheromones by the Wittig reaction in a heterogeneous medium. Journal of Agricultural and Food Chemistry, 31(5), 1096-1098. [Link]
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Reddy, G. V. P., & Guerrero, A. (2000). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone. The Alarm Pheromone of the Ant Manica mutica. Molecules, 5(8), 960-964. [Link]
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JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Journal of Visualized Experiments. [Link]
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Veselovsky, V. V., et al. (2003). Cyclopropane intermediates in the synthesis of chiral alcohols with methyl-branched carbon skeleton. Application in the synthesis of insect pheromones. Russian Chemical Bulletin, 52(1), 209-216. [Link]
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Gries, R., et al. (2011). Improved Synthesis of (3E,6Z,9Z)-1,3,6,9-Nonadecatetraene, Attraction Inhibitor of Bruce Spanworm, Operophtera bruceata, to Pheromone. Journal of Chemical Ecology, 37(1), 103-106. [Link]
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Francke, S., & Schulz, S. (2010). Bidirectional synthesis of sex-pheromones via Wittig olefinations. Natural Product Reports, 27(6), 843-860. [Link]
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Fiselier, K., Fiorini, D., & Grob, K. (2009). Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples. Analytica Chimica Acta, 634(1), 102-109. [Link]
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Carlson, D. A., et al. (1978). Sex Pheromone of the Tsetse Fly: Isolation, Identification, and Synthesis of Contact Aphrodisiacs. Science, 201(4357), 750-753. [Link]
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Fiselier, K., et al. (2009). Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples. Analytica Chimica Acta, 634(1), 102-109. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Carlson, D. A., et al. (2005). Sex pheromone of the tsetse species, Glossina austeni: isolation and identification of natural hydrocarbons, and bioassay of synthesized compounds. Medical and Veterinary Entomology, 19(4), 470-479. [Link]
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Sinninghe Damsté, J. S., et al. (2002). Novel Synthesis of Branched High-molecular-weight (C+40) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 66(1), 127-134. [Link]
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Carlson, D. A., et al. (1978). Sex Pheromone of the Tsetse Fly: Isolation, Identification, and Synthesis of Contact Aphrodisiacs. ResearchGate. [Link]
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Krause, M. (2018). Identification of methyl branched alkanes using GC-MS ion trap?. ResearchGate. [Link]
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Smith, N. W., & Harris, K. D. M. (2013). Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. Magnetic Resonance in Chemistry, 51(10), 651-657. [Link]
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Li, J. R., et al. (2013). Hydrocarbon Separations in Metal−Organic Frameworks. Chemical Reviews, 113(11), 8683-8717. [Link]
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Moir, R. Y., & Majak, W. (1979). Alkanes with multiple asymmetric centers. Canadian Journal of Chemistry, 57(4), 435-442. [Link]
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Schmidt, D., & Breit, B. (2018). Direct Assignment of the Relative Configuration in 1,3,n-Methyl-Branched Carbon Chains by H-1 NMR Spectroscopy. Organic Letters, 20(17), 5324-5327. [Link]
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Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
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An In-depth Technical Guide to the Chemical Stability of Long-Chain THP Protected Alcohols
Executive Summary
In the landscape of multi-step organic synthesis, particularly within drug development, the strategic protection of hydroxyl groups is a critical determinant of success. The tetrahydropyranyl (THP) ether stands as a classical and widely utilized protecting group for alcohols, valued for its low cost, ease of formation, and robust stability under a variety of non-acidic conditions. This guide provides an in-depth analysis of the chemical stability of THP ethers, with a specific focus on those derived from long-chain alcohols. We will explore the mechanistic underpinnings of its stability and liability, provide quantitative comparisons, detail field-proven protocols for its controlled removal, and discuss its strategic use in complex molecular synthesis. The aim is to equip researchers, scientists, and drug development professionals with the expert knowledge required to leverage the THP group effectively and avoid common pitfalls.
Fundamentals of THP Protection: A Mechanistic Overview
The tetrahydropyranyl (THP) group is installed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This reaction converts the alcohol into an acetal, which is the source of its unique stability profile.[2]
The mechanism involves two key stages:
-
Activation of DHP : An acid catalyst protonates the DHP enol ether, generating a resonance-stabilized oxocarbenium ion.[3] This intermediate is a potent electrophile.
-
Nucleophilic Attack : The alcohol's oxygen atom attacks the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation by a weak base yields the neutral THP ether and regenerates the acid catalyst.[1]
A primary drawback of THP protection is the creation of a new stereocenter at the anomeric carbon. For chiral alcohols, this results in a mixture of diastereomers, which can complicate purification and NMR spectral analysis.[4] However, as this stereocenter is removed upon deprotection, it is often a manageable issue in synthetic campaigns.[5]
Caption: Orthogonal Deprotection Logic with THP.
-
THP vs. Silyl Ethers (TBS, TIPS) : This is a classic orthogonal pair. THP ethers are cleaved with mild acid, which leaves most silyl ethers like tert-butyldimethylsilyl (TBS) untouched. [6]Conversely, silyl ethers are readily cleaved by fluoride sources (e.g., TBAF), which do not affect THP ethers. [7]* THP vs. Benzyl (Bn) Ethers : THP ethers are stable to the conditions used for benzyl ether deprotection, namely catalytic hydrogenation (H₂, Pd/C). [8]Benzyl ethers are stable to the mild acidic conditions used to remove THP groups.
-
THP vs. Esters (Acetate, Pivaloate) : THP groups are stable to the basic conditions (e.g., K₂CO₃/MeOH) used to hydrolyze esters. Esters are generally stable to the mild acidic conditions required for THP cleavage.
Experimental Protocols & Self-Validation
Adherence to validated protocols is essential for reproducibility and success. The following methodologies include built-in checks for reaction monitoring and validation.
Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This is the method of choice for acid-sensitive substrates containing long alkyl chains, where preventing side reactions like elimination or rearrangement is paramount.
Methodology:
-
Dissolution : Dissolve the long-chain THP-protected alcohol (1.0 equiv) in absolute ethanol (EtOH) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition : Add pyridinium p-toluenesulfonate (PPTS) (0.2 equiv). The mild, buffered acidity of PPTS is key to its selectivity. [9]3. Reaction : Stir the mixture at 50-55 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.
-
Monitoring & Validation :
-
TLC System : Use a solvent system that gives good separation between the starting material (less polar) and the product alcohol (more polar), e.g., 4:1 Hexanes:Ethyl Acetate.
-
Expected Result : Observe the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the free alcohol. The reaction is complete when no starting material is visible by TLC.
-
-
Work-up : Cool the reaction mixture to room temperature. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the PPTS catalyst.
-
Extraction : Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol can be purified by flash column chromatography if necessary.
-
Final Confirmation : Confirm structure and purity by ¹H NMR and ¹³C NMR, noting the disappearance of the characteristic THP acetal proton signals (typically δ 3.5-4.8 ppm) and the appearance of the alcohol proton (R-OH ).
Caption: General Experimental Workflow for THP Deprotection.
Conclusion and Future Outlook
The tetrahydropyranyl ether remains a cornerstone of protecting group chemistry due to its robust stability profile and predictable, tunable lability under acidic conditions. For long-chain alcohols, its chemical inertness to a vast array of synthetic reagents allows for complex transformations on other parts of the molecule without compromising the protected hydroxyl group. Understanding the mechanistic basis of its stability, the quantitative differences in acidic cleavage reagents, and its role in orthogonal protection schemes is essential for its effective application in modern drug discovery and development. While newer protecting groups continue to be developed, the reliability, low cost, and extensive documentation of the THP group ensure its continued relevance for years to come.
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
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El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Pharmaceuticals, 10(1), 24. [Link]
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Ma, Y., & Prakash, C. (2000). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 39B(11), 875-878. [Link]
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Lee, J., et al. (2005). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. Tetrahedron Letters, 46(36), 6277-6280. [Link]
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Lee, A. S.-Y., et al. (2004). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Molecules, 9(1), 43-48. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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- 8. oldkoha.library.msu.ac.zw [oldkoha.library.msu.ac.zw]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Using 2-[(15-Methylpentacosyl)oxy]oxane in Wittig olefination
Application Note: Utilizing 2-[(15-Methylpentacosyl)oxy]oxane as a Precursor in Wittig Olefination for Semiochemical Synthesis
Strategic Rationale and Chemical Context
Long-chain branched hydrocarbons, such as 15-methylpentacosane and its unsaturated derivatives, are critical cuticular hydrocarbons and semiochemicals utilized by various insect species for chemical communication, reproductive signaling, and desiccation resistance[1]. These compounds are highly conserved in species ranging from stingless bees to the screwworm fly[1][2].
The compound 2-[(15-Methylpentacosyl)oxy]oxane (CAS: 647024-93-9) serves as a highly stable, tetrahydropyranyl (THP)-protected intermediate in the total synthesis of these complex waxy lipids[3][4]. The THP ether protects the terminal hydroxyl group during upstream aliphatic chain-elongation steps (e.g., Grignard or organocuprate couplings). To utilize this 26-carbon scaffold in a Wittig olefination—a premier method for stereoselective C=C bond formation—the THP group must first be cleaved to yield 15-methylpentacosan-1-ol, followed by controlled oxidation to 15-methylpentacosanal[5][6]. This aldehyde then serves as the electrophilic partner for a phosphonium ylide to yield the target elongated alkene.
Reaction Causality & Mechanistic Insights
Handling long-chain aliphatic compounds requires specific deviations from standard organic protocols due to their extreme lipophilicity and tendency to precipitate at low temperatures.
-
Deprotection Causality : Cleaving the THP ether requires acidic conditions. However, strong aqueous acids (like HCl or H₂SO₄) can cause unwanted elimination reactions or require harsh heating that degrades the aliphatic chain. Pyridinium p-toluenesulfonate (PPTS) in a mixed ethanol/dichloromethane (DCM) solvent system provides a mildly acidic environment that smoothly hydrolyzes the acetal at moderate temperatures while keeping the waxy substrate fully solvated.
-
Oxidation Causality : Long-chain aldehydes are highly susceptible to over-oxidation to carboxylic acids upon exposure to air or strong oxidants[6]. The Swern oxidation is strategically selected here because it is strictly anhydrous, halts definitively at the aldehyde stage, and the low temperature (-78 °C) prevents the Pummerer rearrangement side-reaction, ensuring high fidelity of the 15-methylpentacosanal intermediate.
-
Wittig Olefination Causality : The reaction between 15-methylpentacosanal and an alkylidenetriphenylphosphorane forms an oxaphosphetane intermediate that undergoes cycloreversion to yield the alkene and triphenylphosphine oxide. The stereochemistry (Z vs. E) is dictated by the choice of base and solvent; for instance, using sodium bis(trimethylsilyl)amide (NaHMDS) in THF favors the Z-alkene, which is often the required stereoisomer for biological activity in insect pheromones[5].
Workflow for the conversion of 2-[(15-Methylpentacosyl)oxy]oxane via Wittig olefination.
Quantitative Data: Reaction Optimization
Due to the extreme lipophilicity of the 26-carbon chain, solubility is a primary challenge. The following table summarizes optimized parameters for the three-stage conversion, highlighting the necessity of co-solvents to maintain homogeneity.
| Reaction Step | Catalyst / Reagent | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Key Quality Metric |
| THP Deprotection | PPTS (0.1 eq) | EtOH / DCM (1:1) | 40 | 4 | 92 - 95 | Disappearance of acetal peak (~4.6 ppm) in ¹H NMR |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | DCM | -78 to 20 | 2 | 85 - 90 | Aldehyde proton (~9.7 ppm) in ¹H NMR |
| Wittig Olefination (Z-selective) | NaHMDS | THF / HMPA | -78 to 0 | 12 | 75 - 80 | Z:E ratio > 95:5 via GC-MS |
| Wittig Olefination (E-selective) | Schlosser modification (PhLi) | THF / Et₂O | -78 to 20 | 16 | 70 - 75 | E:Z ratio > 90:10 via GC-MS |
Experimental Protocols
Self-Validation Note: Because 15-methylpentacosyl derivatives lack UV chromophores, standard UV-based Thin Layer Chromatography (TLC) is ineffective. All TLC monitoring must be visualized using Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) stains followed by vigorous heating.
Protocol A: Mild Deprotection of 2-[(15-Methylpentacosyl)oxy]oxane
-
Preparation : In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-[(15-Methylpentacosyl)oxy]oxane in a 1:1 mixture of absolute ethanol and anhydrous DCM (40 mL). Expert Insight: The DCM is crucial to fully solubilize the waxy starting material, which otherwise precipitates in pure ethanol.
-
Catalysis : Add 1.0 mmol (0.1 eq) of Pyridinium p-toluenesulfonate (PPTS).
-
Reaction : Stir the mixture at 40 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product alcohol will have a significantly lower Rf value than the starting THP ether.
-
Workup : Concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the residue in diethyl ether (50 mL), wash with half-saturated brine (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield 15-methylpentacosan-1-ol.
Protocol B: Swern Oxidation to 15-Methylpentacosanal
-
Activator Formation : Under an argon atmosphere, add anhydrous DCM (20 mL) to a flask and cool to -78 °C. Add oxalyl chloride (12.0 mmol), followed by the dropwise addition of anhydrous DMSO (24.0 mmol) dissolved in DCM (5 mL). Stir for 15 minutes[6].
-
Alcohol Addition : Dissolve the 15-methylpentacosan-1-ol (10.0 mmol) from Protocol A in minimal anhydrous DCM (10 mL) and add dropwise to the activated DMSO complex over 10 minutes. Stir at -78 °C for 45 minutes.
-
Termination : Add triethylamine (50.0 mmol) dropwise. Allow the reaction to warm to room temperature over 1 hour.
-
Workup : Quench with water (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Crucial Step: Use the resulting 15-methylpentacosanal immediately in the next step to prevent auto-oxidation to the carboxylic acid[6].
Mechanistic pathway of the Wittig olefination step.
Protocol C: Stereoselective Wittig Olefination
-
Ylide Generation : In a flame-dried flask under argon, suspend the desired alkyltriphenylphosphonium bromide (12.0 mmol) in anhydrous THF (30 mL). Cool to 0 °C and add NaHMDS (1.0 M in THF, 11.5 mmol) dropwise. A vibrant orange/red color indicates successful ylide formation. Stir for 30 minutes.
-
Coupling : Cool the ylide solution to -78 °C. Dissolve the freshly prepared 15-methylpentacosanal (10.0 mmol) in anhydrous THF (15 mL) and add it dropwise.
-
Propagation : Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Purification (Self-Validating Step) : Quench with saturated NH₄Cl (20 mL) and extract with hexanes (3 × 30 mL). Expert Insight: Using hexanes instead of EtOAc or DCM intentionally precipitates the bulk of the triphenylphosphine oxide (Ph₃P=O) byproduct, while the highly lipophilic long-chain alkene remains perfectly soluble. Filter the suspension through a pad of Celite, concentrate the filtrate, and purify via silica gel flash chromatography (100% hexanes) to isolate the pure alkene.
References
-
EPA. "2-but-3-enoxyoxane - Similar Compounds - EPA". epa.gov. URL:[3]
-
LookChem. "Formula:C31H62O2 - LookChem". lookchem.com. URL:[4]
-
Molaid. "Synthesis of the Enantiomers of 21-Methyl-7-hentriacontanone and a Stereoisomeric Mixture of 5-Acetoxy-19-methylnonacosane, Candidates for the Female Sex Pheromone of the Screwworm Fly". molaid.com. URL:[2]
-
ResearchGate. "First record of chemical signals from the queen during the oviposition process in stingless bees". researchgate.net. URL:[1]
-
Benchchem. "A Technical Guide to Long-Chain Aldehydes as Insect Pheromones". benchchem.com. URL:[5]
-
Benchchem. "Technical Support Center: Synthesis of 15-Methylpentacosanal". benchchem.com. URL:[6]
Sources
Synthesis of Insect Cuticular Hydrocarbons from THP Ethers: An Application Note and Protocol Guide
Introduction
Insect cuticular hydrocarbons (CHCs) are a diverse class of lipids that form a crucial waxy layer on the insect exoskeleton.[1][2][3] This layer primarily serves to prevent desiccation, a critical function for terrestrial insects.[1][4] Beyond this vital physiological role, CHCs have evolved to become key mediators of chemical communication, influencing a wide array of behaviors including species and sex recognition, nestmate identification in social insects, and courtship signaling.[1][5][6] The composition of these hydrocarbon blends, which typically consist of n-alkanes, methyl-branched alkanes, and unsaturated hydrocarbons, is often species- and even sex-specific.[1][2]
The precise structure-activity relationships of CHCs necessitate the ability to obtain pure, structurally defined compounds for biological assays. Chemical synthesis is an indispensable tool for achieving this, allowing researchers to confirm the structures of naturally occurring CHCs, elucidate their biological functions, and develop novel pest management strategies.[5]
This application note provides a detailed guide to a robust and versatile synthetic strategy for the preparation of insect cuticular hydrocarbons, with a particular focus on the use of the tetrahydropyranyl (THP) ether as a protecting group for alcohols. This approach offers a reliable method for constructing the carbon skeletons of long-chain and branched alkanes, which are common motifs in insect CHCs.
Synthetic Strategy Overview
The synthesis of complex, long-chain hydrocarbons often involves the coupling of smaller, functionalized building blocks. A common and effective strategy employs a protected alcohol, which can be elaborated through carbon-carbon bond-forming reactions before the final deprotection and conversion to the target alkane. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation, stability under a variety of non-acidic reaction conditions, and straightforward removal.[7][8][9]
Our synthetic approach, outlined below, leverages the stability of THP ethers to strongly basic and organometallic reagents, which are frequently used in the key chain-elongation steps.
The core synthetic strategy involves three main stages:
-
Protection of a primary alcohol as a THP ether: This step masks the reactive hydroxyl group, preventing it from interfering with subsequent reactions.
-
Chain elongation: The protected alcohol is converted into a suitable electrophile or nucleophile and coupled with another fragment to construct the desired carbon skeleton. This can be achieved through powerful carbon-carbon bond-forming reactions such as the Grignard reaction or the Wittig reaction.[5][10][11][12][13]
-
Deprotection and final conversion to the alkane: The THP protecting group is removed under acidic conditions to reveal the alcohol, which is then converted to the final hydrocarbon.
Visualization of the General Synthetic Workflow
Caption: General workflow for the synthesis of insect CHCs using a THP-protection strategy.
Experimental Protocols
Part 1: Protection of a Primary Alcohol as a THP Ether
The protection of an alcohol as a THP ether is a common and reliable transformation in organic synthesis. It proceeds via an acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP).[7][14]
Rationale
The hydroxyl group of an alcohol is acidic and can interfere with many common carbon-carbon bond-forming reactions that utilize strongly basic or nucleophilic reagents, such as Grignard reagents or ylides.[9] Converting the alcohol to a THP ether forms an acetal, which is stable to these conditions but can be easily cleaved later under mild acidic conditions.[7][8]
Protocol: THP Protection of 1-Hexadecanol
Materials:
-
1-Hexadecanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-hexadecanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the THP-protected alcohol.
Part 2: Chain Elongation via Grignard Reaction
The Grignard reaction is a powerful tool for forming new carbon-carbon bonds.[10][11][15] In this protocol, we will convert the THP-protected alkyl halide into a Grignard reagent, which will then react with an aldehyde to form a secondary alcohol.
Rationale
The THP ether is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[8] This allows for the selective formation of a C-C bond without interference from the protected hydroxyl group.
Protocol: Synthesis of a Long-Chain Alcohol via Grignard Addition
Step 2a: Conversion of THP-protected alcohol to alkyl bromide.
-
Convert the THP-protected alcohol from Part 1 to the corresponding alkyl bromide using a standard brominating agent like PBr₃ or CBr₄/PPh₃. Purify the resulting alkyl bromide by column chromatography.
Step 2b: Grignard Reaction.
Materials:
-
THP-protected alkyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aldehyde (e.g., isovaleraldehyde for a branched hydrocarbon)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq).
-
Add a small portion of the THP-protected alkyl bromide (1.0 eq) dissolved in anhydrous ether via the addition funnel. A crystal of iodine may be added to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat), add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[10]
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous ether dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product containing the elongated, THP-protected secondary alcohol is typically carried forward to the deprotection step without extensive purification.
Part 3: Deprotection of the THP Ether
The removal of the THP protecting group is typically achieved under mild acidic conditions, regenerating the alcohol.[7][8][16]
Rationale
The acetal linkage of the THP ether is labile to acid.[7] The use of a mild acid catalyst ensures the selective cleavage of the THP group without causing unwanted side reactions or degradation of the product.[9]
Protocol: Acid-Catalyzed Deprotection
Materials:
-
Crude THP-protected secondary alcohol from Part 2
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or PPTS
-
Methanol or Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the crude THP-protected alcohol in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (e.g., 0.1 eq).
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting long-chain alcohol by column chromatography.
Part 4: Conversion to the Final Hydrocarbon
The final step involves the conversion of the long-chain alcohol to the corresponding alkane. A common method is to convert the alcohol to a good leaving group (e.g., a tosylate) followed by reduction.
Rationale
Direct reduction of an alcohol to an alkane can be challenging. Converting the hydroxyl group into a tosylate makes it an excellent leaving group for a subsequent reduction reaction, typically with a hydride source like lithium aluminum hydride (LiAlH₄).
Protocol: Tosylation and Reduction
Step 4a: Tosylation.
-
Dissolve the purified long-chain alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.5 eq).
-
Allow the reaction to stir at 0 °C and then warm to room temperature overnight.
-
Quench with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the tosylate by chromatography.
Step 4b: Reduction.
-
In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (excess) in anhydrous THF.
-
Add a solution of the tosylate in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with ether.
-
Concentrate the filtrate to yield the crude hydrocarbon.
-
Purify the final insect cuticular hydrocarbon by column chromatography on silica gel using hexane as the eluent.
Alternative Chain Elongation: The Wittig Reaction
The Wittig reaction provides an excellent alternative for constructing carbon-carbon double bonds, which can then be hydrogenated to the corresponding alkanes.[12][13][17] This method is particularly useful for synthesizing unsaturated CHCs or as a complementary strategy to Grignard reactions.
Rationale
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[12][13][18] The THP-protected starting material can be converted to either the ylide component (from an alkyl halide) or the carbonyl component (by oxidation of an alcohol), offering great flexibility.
Visualization of the Wittig Reaction Pathway
Caption: Workflow for CHC synthesis via a Wittig reaction intermediate.
Data Presentation and Characterization
The purity and identity of the synthesized hydrocarbons should be rigorously confirmed using standard analytical techniques.
Table 1: Analytical Data for a Synthesized Branched Alkane
| Analysis Technique | Expected Result |
| GC-MS | A single major peak with the correct retention time. The mass spectrum should show the expected molecular ion (M+) and a fragmentation pattern consistent with a long-chain branched alkane. |
| ¹H NMR | Signals in the aliphatic region (typically 0.8-1.6 ppm). The integration of the signals should correspond to the number of protons in the methyl, methylene, and methine groups. |
| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the molecule. Chemical shifts will be in the aliphatic region. |
Example GC-MS Parameters
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 320°C, and hold for 10 minutes.[5]
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range m/z 40-600.[5]
Conclusion
The use of THP ethers as protecting groups provides a reliable and versatile strategy for the synthesis of insect cuticular hydrocarbons. This methodology allows for the construction of complex carbon skeletons through powerful C-C bond-forming reactions like the Grignard and Wittig reactions, while safely masking a reactive hydroxyl group. The protocols detailed in this application note offer a robust framework for researchers in chemical ecology, entomology, and drug development to access pure, structurally defined CHCs for biological investigation and the development of novel pest management tools.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of Insect Branched-Chain Hydrocarbons.
- BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.
- Wikipedia. (n.d.). Grignard reaction.
- Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
- ACS Publications. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry.
- (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- (n.d.). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl.
- Wikipedia. (n.d.). Wittig reaction.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- Alfa Chemistry. (n.d.). Wittig Reaction.
- (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Benchchem. (n.d.). Technical Support Center: THP Protection of Primary Alcohols.
- YouTube. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry.
- Chemistry. (2006, December 4). carbon-carbon bond forming reactions.
- (2020, June 11). Cuticular Hydrocarbons as Contact Sex Pheromone in the Parasitoid Wasp Urolepis rufipes.
- RSIS International. (2025, November 11). Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance.
- PNAS. (2015, January 12). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons.
- Preprints.org. (2026, January 4). Independent Evolution of Linear and Branched Cuticular Hydrocarbons in the Desert Ant Cataglyphis niger.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers.
- (n.d.). INSECT HYDROCARBONS BIOLOGY, BIOCHEMISTRY, AND CHEMICAL ECOLOGY.
- YouTube. (2019, January 8). THP group for protecting alcohols.
- (n.d.). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates.
- Schal Lab. (2021, December 21). Sites of Synthesis and Transport Pathways of Insect Hydrocarbons: Cuticle and Ovary as Target Tissues'.
- IDEAS/RePEc. (n.d.). Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance.
- Cambridge University Press. (n.d.). INSECT HYDROCARBONS. Assets.
Sources
- 1. Frontiers | Cuticular Hydrocarbons as Contact Sex Pheromone in the Parasitoid Wasp Urolepis rufipes [frontiersin.org]
- 2. rsisinternational.org [rsisinternational.org]
- 3. Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance [ideas.repec.org]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 16. chem.pku.edu.cn [chem.pku.edu.cn]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
Advanced Protocol: Grignard Coupling Strategies with Long-Chain THP Acetals
Executive Summary & Strategic Rationale
In modern drug discovery—particularly for PROTACs, antibody-drug conjugates (ADCs), and lipid nanoparticles (LNPs)—long-chain bifunctional linkers are critical. The Tetrahydropyranyl (THP) acetal is the protecting group of choice for these hydroxyl-terminated chains due to its low cost, ease of installation, and stability under strong basic conditions.
However, utilizing long-chain THP acetals in Grignard coupling reactions presents a specific set of hydrodynamic and thermodynamic challenges:
-
Solubility: Long alkyl chains (
) significantly increase viscosity and reduce solubility in standard diethyl ether, necessitating the use of THF or specialized solvent blends. -
Initiation Latency: The inductive effect of the oxygen-rich THP group, combined with the steric bulk of a long chain, often retards the oxidative addition of Magnesium (Mg) into the Carbon-Halogen bond.
-
Chemo-stability: While THP is base-stable, the high temperatures required to solubilize long-chain Grignards can risk thermal decomposition or premature polymerization if not strictly controlled.
This guide details the "Trojan Horse" Strategy : masking a terminal alcohol as a THP acetal to allow the formation of a Grignard reagent at the opposite end, enabling precise
Pre-Reaction Planning & Safety
The Chemistry of Compatibility
The core reaction involves transforming a halo-alkyl-THP ether into a nucleophilic Grignard reagent (
Critical Causality: The THP ring is an acetal. Acetals are stable to bases (Grignards) but labile to acids. Therefore, all glassware must be base-washed or neutral . Trace acid on glass surfaces can catalyze the deprotection of the THP group during the reaction, releasing a free alcohol that immediately quenches the Grignard reagent (protonolysis), killing the yield.
Reagent Selection Table
| Component | Specification | Rationale |
| Substrate | Bromides offer the best balance of reactivity and stability. Chlorides are too sluggish for long chains; Iodides promote Wurtz coupling side-reactions. | |
| Magnesium | Turnings (Crushed) or Rieke Mg | Surface area is king.[1] For chains |
| Solvent | Anhydrous THF (Stabilizer-free) | Diethyl ether cannot solubilize long-chain complexes ( |
| Initiator | DIBAL-H or | Pro-Tip: Use DIBAL-H (0.01 eq) for stubborn long chains. It scavenges moisture and reduces the Mg surface oxide layer instantly. |
Detailed Protocol: Preparation of Long-Chain THP-Grignard
Target: Preparation of (10-(tetrahydro-2H-pyran-2-yloxy)decyl)magnesium bromide (0.5 M in THF).
Phase 1: Activation (The "Entrainment" Method)
Standard initiation often fails with bulky THP-ethers. We use the entrainment method.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon (Ar) for 15 mins.
-
Mg Loading: Add Mg turnings (1.2 equiv). Crucial: Dry stir the turnings with a glass stir rod to crush them slightly inside the flask under Ar flow.
-
The "Starter": Add just enough anhydrous THF to cover the Mg. Add 1,2-dibromoethane (0.05 equiv).
-
Observation: Evolution of ethylene gas (bubbles) and heat indicates the Mg surface is activated and pitted.
-
-
The Feed: Dissolve the THP-protected alkyl bromide (1.0 equiv) in THF (to reach 0.5 M final conc).
Phase 2: The Controlled Addition
-
Initiation: Add 5% of the THP-bromide solution to the activated Mg. Heat gently with a heat gun until the solvent refluxes.
-
Checkpoint: If the solution turns turbid/grey and sustains reflux after heat removal, the Grignard has formed. If not, add a crystal of Iodine.
-
-
Main Addition: Add the remaining solution dropwise over 1 hour.
-
Thermal Control: Maintain a gentle reflux (
). If the reaction cools too much, the long-chain Grignard may precipitate and coat the unreacted Mg, stopping the reaction (the "stalling" effect).
-
-
Digestion: After addition, reflux for an additional 2 hours.
-
Quality Control: The solution should be dark grey/brown. A white precipitate suggests Wurtz coupling (dimerization) or moisture contamination.
-
Phase 3: Titration (Mandatory)
Never assume 100% conversion.
Use the Knochel Titration method (using
Coupling Protocols
Scenario A: Chain Extension via Epoxide Opening (Copper Catalysis)
Best for synthesizing long-chain alcohols or surfactants.
-
Catalyst Preparation: Cool the Grignard solution to
. Add (10 mol%) and (20 mol%). The solubilizes the Copper species. -
Electrophile Addition: Add the Epoxide (0.8 equiv relative to Grignard) dissolved in THF slowly.
-
Ramp: Allow to warm to
over 2 hours, then room temperature overnight.
Scenario B: Kumada Cross-Coupling (Nickel Catalysis)
Best for linking the THP-chain to an aromatic ring or alkene.
-
Catalyst: Add
(2 mol%) to the Aryl/Vinyl Halide partner in THF. -
Coupling: Add the THP-Grignard reagent at room temperature.
Workup & Deprotection Strategies[5][9]
The workup determines the fate of the THP group.
Path A: Retaining the THP (The "Soft" Quench)
Use this if you need to perform further chemistry on the coupled product.
-
Cool reaction to
. -
Quench with Saturated Aqueous Ammonium Chloride (
) .-
Why:
is weakly acidic (pH ~5). It destroys the alkoxide/Grignard but is not strong enough to hydrolyze the THP acetal rapidly at .
-
-
Extract with Ethyl Acetate. Wash with brine. Dry over
(avoid as it is slightly Lewis acidic).
Path B: "One-Pot" Deprotection (The "Hard" Hydrolysis)
Use this to reveal the alcohol immediately.
-
Cool reaction to
. -
Quench with 1M HCl or 10%
. -
Stir vigorously at Room Temperature for 2 hours.
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical flow for this protocol.
Caption: Logical workflow for the synthesis, coupling, and workup of THP-protected Grignard reagents.
Troubleshooting Guide (Field Notes)
| Symptom | Probable Cause | Corrective Action |
| No Initiation | Surface oxide on Mg or traces of water. | Add 0.1 mL DIBAL-H or Red-Al to the mixture. This is more effective than Iodine for long chains. |
| Reaction Stalls | "Grignard Gelation" (Solubility limit reached). | Add anhydrous 2-MeTHF (2-Methyltetrahydrofuran). It has higher boiling point and better solubility for lipophilic complexes than THF. |
| Low Yield | Protonolysis via moisture or acidic glass. | Flame dry glassware under vacuum (not just air). Ensure the THP starting material is free of residual acid from its synthesis (wash with |
| THP Loss | Reaction temperature too high during Grignard formation. | Do not exceed |
References
-
Kumada Coupling & THP Tolerance
-
Grignard Preparation & Protecting Groups
-
Synthesis of Long-Chain Alcohols (Contextual)
-
Epoxide Ring Opening Mechanism
-
General Grignard Mechanism & Schlenk Equilibrium
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. byjus.com [byjus.com]
Application Note & Protocol: A Two-Step Synthesis of 15-Methylpentacosyl Bromide from a THP-Protected Precursor
Abstract
Long-chain functionalized alkanes, such as 15-methylpentacosyl bromide, are valuable synthetic intermediates in the development of complex organic molecules and active pharmaceutical ingredients. Their synthesis requires robust and high-yielding protocols that are compatible with their often-challenging physical properties, such as high molecular weight and limited solubility. This document provides a comprehensive guide for the preparation of 15-methylpentacosyl bromide from its corresponding tetrahydropyranyl (THP) ether-protected alcohol. The synthesis is presented as a two-step process: (1) a mild, acid-catalyzed deprotection of the THP ether to yield the free alcohol, 15-methylpentacosanol, followed by (2) its conversion to the target alkyl bromide via the Appel reaction. This guide offers detailed experimental protocols, mechanistic insights, and practical advice for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and stability under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[1][2] The deprotection is typically achieved under mild acidic conditions.[3][4]
Following the deprotection to unmask the primary alcohol, the conversion to an alkyl bromide is a critical transformation. While several methods exist, the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), stands out for its mild, neutral reaction conditions and broad substrate scope, making it particularly suitable for sensitive molecules.[5][6] The reaction proceeds via an Sₙ2 mechanism, and its primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (Ph₃P=O) byproduct.[6][7]
Our overall synthetic strategy is therefore a sequential deprotection-bromination pathway, designed to be efficient and high-yielding.
Caption: High-level workflow for the synthesis of 15-methylpentacosyl bromide.
Part I: Deprotection of THP Ether
Mechanistic Principle
The cleavage of the THP ether is an acid-catalyzed hydrolysis (or alcoholysis, in this case). The reaction is initiated by the protonation of the ether oxygen atom within the THP ring, making it a better leaving group. The subsequent departure of the alcohol (15-methylpentacosanol) is facilitated by the formation of a resonance-stabilized oxocarbenium ion. This cation is then trapped by the solvent (methanol) to complete the reaction. Using a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) ensures the reaction proceeds efficiently without causing degradation of the long-chain alcohol product.[4]
Detailed Experimental Protocol
Materials:
-
2-(15-Methylpentacosyloxy)tetrahydro-2H-pyran (1.0 equiv)
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05-0.10 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of 2-(15-methylpentacosyloxy)tetrahydro-2H-pyran (1.0 equiv) in methanol (approx. 0.1–0.2 M concentration), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).
-
Stir the reaction mixture at room temperature. The long alkyl chain may require gentle warming (40–50 °C) to ensure complete dissolution and a reasonable reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). A less polar spot (starting material) will be converted to a more polar spot (product alcohol).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 15-methylpentacosanol.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) if necessary to remove any non-polar impurities before proceeding to the next step. The product is typically a white, waxy solid.
Part II: Bromination via Appel Reaction
Mechanistic Principle
The Appel reaction converts the hydroxyl group of 15-methylpentacosanol into a bromide.[8] The mechanism is initiated by the reaction of triphenylphosphine (PPh₃), a nucleophile, with carbon tetrabromide (CBr₄) to form a phosphonium salt, [Ph₃PBr]⁺ Br⁻.[5][9] The alcohol is deprotonated by the tribromomethanide anion (CBr₃⁻), which is also generated in the initial step, to form an alkoxide. This alkoxide then attacks the electrophilic phosphorus atom to form a key alkoxyphosphonium bromide intermediate. In the final step, the bromide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen in an Sₙ2 fashion.[7][10] This displaces triphenylphosphine oxide, a thermodynamically stable byproduct, and yields the desired 15-methylpentacosyl bromide.
Caption: Simplified mechanism of the Appel bromination reaction.
Detailed Experimental Protocol
Materials:
-
15-Methylpentacosanol (1.0 equiv)
-
Carbon tetrabromide (CBr₄) (1.2–1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.2–1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 15-methylpentacosanol (1.0 equiv) and carbon tetrabromide (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triphenylphosphine (1.2 equiv) portion-wise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours.
-
Monitor the reaction by TLC. The polar alcohol spot will be replaced by a non-polar spot corresponding to the alkyl bromide product.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The primary byproduct, triphenylphosphine oxide, has limited solubility in non-polar solvents. Add hexane to the crude residue and stir vigorously. The byproduct will precipitate as a white solid.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide and triphenylphosphine hydrobromide. Wash the solid with cold hexane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with hexane or a hexane/DCM mixture, to afford pure 15-methylpentacosyl bromide.
Data Summary and Expected Results
The following table summarizes the key parameters for the two-step synthesis.
| Parameter | Step 1: THP Deprotection | Step 2: Appel Bromination |
| Key Reagents | p-TsOH·H₂O | CBr₄, PPh₃ |
| Equivalents | 0.05–0.10 equiv | 1.2–1.5 equiv each |
| Solvent | Methanol | Anhydrous Dichloromethane |
| Temperature | Room Temperature to 40 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 2–4 hours | 2–6 hours |
| Workup | Liquid-liquid extraction | Filtration followed by extraction |
| Purification | Column Chromatography (optional) | Column Chromatography |
| Expected Yield | >95% (for the alcohol intermediate) | 80–95% (for the final bromide) |
Troubleshooting and Field Insights
-
Solubility Issues: Due to the long alkyl chain, the starting material, intermediate, and product may exhibit limited solubility in some solvents at room temperature. Gentle warming can be employed, but ensure the temperature does not compromise reagent stability, especially during the Appel reaction.
-
Anhydrous Conditions: The Appel reaction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of unwanted byproducts and to maximize yield.[10]
-
Removal of Triphenylphosphine Oxide: This byproduct can be challenging to remove completely. If precipitation with hexane is insufficient, a second column chromatography or trituration may be necessary. For very non-polar products like long-chain alkyl halides, direct filtration through a short plug of silica gel with hexane can effectively remove the more polar triphenylphosphine oxide.[7]
-
Reaction Monitoring: TLC is crucial for both steps. For these non-UV active compounds, staining with potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) is required for visualization.
Conclusion
This application note details a reliable and efficient two-step protocol for the synthesis of 15-methylpentacosyl bromide from its THP-protected alcohol precursor. The procedure employs a mild acid-catalyzed deprotection followed by a robust Appel bromination, providing high yields of the desired product. The methodologies and insights provided herein are applicable to the synthesis of other long-chain alkyl halides and serve as a valuable resource for professionals in synthetic chemistry and drug discovery.
References
-
Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(24), 9557–9560. [Link]
-
OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh₃ + CBr₄/CCl₄). Retrieved February 27, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Bromide. Retrieved February 27, 2026, from [Link]
-
Butt, N., & Jones, K. (2011). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Beilstein Journal of Organic Chemistry, 7, 1635–1640. [Link]
-
Name-Reaction.com. (2026). Appel Reaction. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved February 27, 2026, from [Link]
-
Singh, P. P., & Kumar, S. (2014). A short review on the protection of hydroxyl group as tetrahydropyranyl ether. RSC Advances, 4(77), 40856-40873. [Link]
-
ResearchGate. (2011). Which is best method to carry out mild and efficient conversion of long-chain alcohols into bromides?. Retrieved February 27, 2026, from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2014). 10.2: Other Methods Used to Convert Alcohols into Alkyl Halide. Retrieved February 27, 2026, from [Link]
- Wocjik, B. (1970). Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes. U.S. Patent No. 3,553,275. Washington, DC: U.S.
-
Organic Chemistry Explained. (2020, September 5). Alcohols to Alkyl Bromides, Part 1. YouTube. [Link]
-
Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Explained. (2020, September 5). Alcohols to Alkyl Bromides, Part 2. YouTube. [Link]
- Thomas, R. M. (1949). Purifying alkyl halides. U.S. Patent No. 2,458,819. Washington, DC: U.S.
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 27, 2026, from [Link]
-
Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved February 27, 2026, from [Link]
-
Scullion, F. (n.d.). AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Retrieved February 27, 2026, from [Link]
-
Oxford Academic. (2023, January 28). Palladium-catalysed efficient synthesis of primary alkyl halides from terminal and internal alkenes. National Science Review. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. r/chemistry. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 9. The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Strategies for the Asymmetric Synthesis of Chiral Methyl-Branched Lipids
Abstract: Chiral methyl-branched lipids are integral components of various biological systems, playing crucial roles in the cell walls of pathogenic bacteria like Mycobacterium tuberculosis and influencing metabolic pathways in humans.[1][2][3][4] Their precise stereochemistry is paramount to their biological function, making their stereocontrolled synthesis a critical objective for researchers in chemical biology and drug development. This guide provides an in-depth overview of robust strategies for the asymmetric synthesis of these complex molecules, focusing on chiral auxiliary-mediated alkylation, catalytic asymmetric conjugate addition, and biocatalytic resolutions. Each section details the underlying principles, provides field-tested protocols, and explains the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Chiral Methyl-Branched Lipids
Lipids bearing chiral methyl branches represent a unique and vital class of natural products. Their structures, often featuring one or more stereogenic centers along a long aliphatic chain, bestow specific three-dimensional conformations that govern their interactions within biological matrices.
-
In Pathogenic Bacteria: The cell wall of Mycobacterium tuberculosis is rich in complex lipids, including mycolic acids, which are long-chain α-alkyl, β-hydroxy fatty acids.[1][2][5][6] The stereochemistry of the methyl branches within the meromycolate chain is crucial for the structural integrity and impermeability of the cell wall, making the enzymes in their biosynthetic pathway prime targets for novel anti-tuberculosis drugs.[3][6]
-
In Human Metabolism: Phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, is a dietary branched-chain fatty acid that is metabolized via peroxisomal α- and β-oxidation.[4][7] Genetic defects in this pathway, such as in Refsum disease, lead to the accumulation of phytanic acid, causing severe neurological damage. The synthesis of specific stereoisomers of phytanic acid and its metabolites is essential for studying these metabolic processes and developing potential therapies.[7][8]
-
As Pheromones and Bio-markers: In insects, the stereochemistry of methyl-branched hydrocarbons serves as a critical component of contact pheromones, mediating species and sex recognition.[9]
The absolute configuration of the methyl-bearing stereocenter profoundly impacts biological activity. Therefore, access to enantiomerically pure methyl-branched lipids is not just an academic challenge but a necessity for advancing biological understanding and therapeutic intervention.
Core Synthetic Strategies: A Comparative Overview
The primary challenge in synthesizing these molecules lies in controlling the stereochemistry at the methyl-bearing carbon. Three principal strategies have proven effective:
-
Chiral Auxiliary-Mediated Synthesis: A temporary, covalently-bonded chiral group directs the stereoselective formation of the new chiral center. This is a reliable, substrate-controlled method.[10][11]
-
Asymmetric Catalysis: A small amount of a chiral catalyst creates a chiral environment to favor the formation of one enantiomer over the other. This is an elegant and atom-economical approach.
-
Biocatalytic/Enzymatic Methods: Enzymes, such as lipases, are used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution.[12][13]
The following table summarizes the key attributes of these approaches:
| Strategy | Principle | Typical ee (%) | Advantages | Limitations |
| Chiral Auxiliary | Substrate-controlled diastereoselective reaction | >95% | High reliability, predictable stereochemical outcome, well-established procedures.[14][15][16] | Requires stoichiometric amounts of the auxiliary, additional steps for attachment and removal. |
| Asymmetric Catalysis | Catalyst-controlled enantioselective reaction | 90-99% | High atom economy, low catalyst loading, potential for large-scale synthesis.[17][18] | Catalyst development can be complex, optimization of reaction conditions is often required. |
| Biocatalytic Resolution | Enzyme-catalyzed kinetic resolution of racemates | >95% | Environmentally benign ("green") conditions, high enantioselectivity, mild reaction conditions.[19][20][21] | Maximum theoretical yield is 50% for the desired enantiomer, requires screening for suitable enzymes.[12] |
Protocols and Methodologies
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
Caption: Workflow for Evans' auxiliary-mediated synthesis.
This protocol describes the synthesis of a C17 methyl-branched fatty acid using (R)-4-benzyl-2-oxazolidinone as the chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add hexadecanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting N-acyl oxazolidinone by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 2: Diastereoselective Methylation
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under argon and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the Z-enolate.
-
Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow to warm to -20 °C over 2 hours.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na2SO4, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by 1H NMR analysis of the crude product. Purification is typically not required before cleavage.
Step 3: Cleavage of the Auxiliary
-
Dissolve the crude methylated product in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding aqueous sodium sulfite (Na2SO3) solution (1.5 M) until a negative peroxide test (using starch-iodide paper) is obtained.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product, (R)-2-methylhexadecanoic acid, with diethyl ether (3x).
-
The aqueous layer can be extracted with ethyl acetate to recover the chiral auxiliary.
-
Combine the ether layers, wash with brine, dry over Na2SO4, and concentrate to yield the final product.
Strategy 2: Catalytic Asymmetric Conjugate Addition
Catalytic methods offer a more efficient route, where a chiral catalyst facilitates the enantioselective addition of a nucleophile to an α,β-unsaturated system. The copper-catalyzed 1,4-addition of Grignard reagents is a powerful tool for this purpose, enabling the construction of β-chiral centers.[18][23][24] To synthesize an α-methyl lipid, an α,β-unsaturated ester with the methyl group already in place is used, and a long-chain Grignard reagent is added.
Caption: Workflow for catalytic asymmetric conjugate addition.
This protocol describes the copper-catalyzed addition of a tetradecyl Grignard reagent to ethyl crotonate.
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe2)
-
Chiral phosphine ligand (e.g., (R)-(S)-Taniaphos)
-
Ethyl crotonate (α,β-unsaturated ester)
-
Tetradecylmagnesium bromide (Grignard reagent, 1.0 M in THF)
-
Anhydrous tert-butyl methyl ether (TBME)
Procedure:
-
To a flame-dried Schlenk flask under argon, add CuBr·SMe2 (5.0 mol %) and the chiral ligand (5.5 mol %).
-
Add anhydrous TBME and stir for 20 minutes at room temperature to form the catalyst complex.
-
Cool the mixture to -78 °C.
-
Add ethyl crotonate (1.0 eq) to the catalyst solution.
-
Slowly add the tetradecylmagnesium bromide solution (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 6 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield ethyl (R)-3-methylheptadecanoate.
Strategy 3: Biocatalytic Kinetic Resolution
Biocatalysis leverages the exquisite stereoselectivity of enzymes. In a kinetic resolution, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the acylated product. Lipases are particularly robust and versatile for this purpose.[12][13][19][20][21]
Caption: Workflow for enzymatic kinetic resolution of an alcohol.
This protocol describes the resolution of a racemic primary alcohol using Candida antarctica Lipase B (CAL-B).
Materials:
-
rac-2-Methyloctadecan-1-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (solvent)
Procedure:
-
To a flask, add rac-2-methyloctadecan-1-ol (1.0 eq) and anhydrous hexane (0.2 M).
-
Add vinyl acetate (2.0 eq).
-
Add immobilized CAL-B (e.g., 20 mg per 100 mg of substrate).
-
Stir the suspension at 30 °C. Monitor the reaction progress by taking small aliquots and analyzing by GC or TLC.
-
Stop the reaction when it reaches approximately 50% conversion (typically 12-48 hours). This is the point of maximum enantiomeric excess for both the remaining alcohol and the formed ester.
-
Filter off the immobilized enzyme. The enzyme can be washed with hexane and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-2-methyloctadecan-1-ol from the product, (R)-2-methyloctadecyl acetate, by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
The (R)-acetate can be hydrolyzed back to the (R)-alcohol using standard conditions (e.g., K2CO3 in methanol) if desired.
Purification and Stereochemical Analysis
Confirming the success of an asymmetric synthesis is a self-validating process that requires rigorous purification and analysis.
Purification
Flash column chromatography on silica gel is the standard method for purifying the lipid products and removing reagents, catalysts, or chiral auxiliaries. The choice of solvent system (typically hexanes/ethyl acetate or hexanes/diethyl ether) depends on the polarity of the target molecule.
Protocol: Stereochemical Analysis by Chiral HPLC
Determining the enantiomeric excess (ee) is the ultimate measure of an asymmetric reaction's success. For carboxylic acids, derivatization is often necessary to achieve good separation on a chiral stationary phase.[25][26][27][28]
Step 1: Derivatization to a UV-Active Amide
-
Dissolve the chiral carboxylic acid (e.g., from Protocol 3.1.1) (1.0 eq) in anhydrous CH2Cl2.
-
Add oxalyl chloride (2.0 eq) and a catalytic amount of DMF (1 drop). Stir at room temperature for 1 hour until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
Dissolve the acyl chloride in fresh anhydrous CH2Cl2 and cool to 0 °C.
-
Add a solution of a chiral amine with a chromophore, such as (R)-1-(1-naphthyl)ethylamine (1.2 eq), and triethylamine (1.5 eq).
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Purify the resulting diastereomeric amides by a quick pass through a silica plug.
Step 2: HPLC Analysis
-
Dissolve the purified amide mixture in the HPLC mobile phase.
-
Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Elute with an isocratic mobile phase (e.g., 95:5 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The two diastereomers will appear as two separate peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .
Conclusion and Future Outlook
The asymmetric synthesis of chiral methyl-branched lipids is a mature field with a powerful toolkit of reliable and effective methods. Chiral auxiliary-based approaches offer predictability and high selectivity, making them ideal for small-scale, target-oriented synthesis. Asymmetric catalysis provides a more elegant and scalable solution, while biocatalysis offers a green and highly selective alternative, particularly for resolutions. The choice of method depends on the specific target, required scale, and available resources. Future developments will likely focus on the discovery of new, more efficient catalysts and enzymes, as well as the application of these methods in flow chemistry for automated and continuous production of these vital biomolecules.
References
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Title: The Molecular Genetics of Mycolic Acid Biosynthesis Source: ASM Journals URL: [Link]
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Title: Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent Source: Bioscience, Biotechnology, and Biochemistry URL: [Link]
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Title: Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis Source: PMC (Journal of Bacteriology) URL: [Link]
-
Title: Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis Source: ResearchGate URL: [Link]
-
Title: Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis Source: Frontiers in Microbiology URL: [Link]
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Title: The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
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Title: Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands Source: PMC (Chemical Science) URL: [Link]
-
Title: Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent Source: PubMed URL: [Link]
-
Title: Schematic representation of the oxidation of phytanic and pristanic acid in the peroxisome Source: ResearchGate URL: [Link]
-
Title: Copper catalyzed asymmetric synthesis of chiral allylic esters Source: PubMed URL: [Link]
-
Title: Catalytic Asymmetric Carbosilylation of Methyl Propiolate with Bis-silyl Ketene Acetals Source: Journal of the American Chemical Society URL: [Link]
-
Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory Source: Williams College URL: [Link]
-
Title: Stereochemistry of the Peroxisomal Branched-Chain Fatty Acid Alpha- And Beta-Oxidation Systems in Patients Suffering From Different Peroxisomal Disorders Source: PubMed URL: [Link]
-
Title: Synthesis of phytanic acid Source: ResearchGate URL: [Link]
-
Title: Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Copper-Catalyzed Asymmetric Synthesis of Chiral Allylic Esters Source: ResearchGate URL: [Link]
-
Title: Branched medium-chain fatty acid profiling and enantiomer separation of anteiso-forms of teicoplanin fatty acyl side chain RS3 using UHPLC-MS/MS with polysaccharide columns Source: PubMed URL: [Link]
-
Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine Source: IRIS URL: [Link]
-
Title: Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons Source: PNAS URL: [Link]
-
Title: Copper-Catalyzed Asymmetric Sulfonylative Desymmetrization of Glycerol Source: MDPI (Molecules) URL: [Link]
-
Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Copper Catalyzed Asymmetric Synthesis of Chiral Allylic Esters Source: Organic Chemistry Portal URL: [Link]
-
Title: Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: A review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Fatty Acid Analysis by HPLC Source: AOCS (American Oil Chemists' Society) URL: [Link]
-
Title: Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids Source: Organic Syntheses URL: [Link]
-
Title: Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols Source: Semantic Scholar URL: [Link]
-
Title: Total synthesis of tanzawaic acid B based on Evans' asymmetric alkylation and syn aldol reaction Source: ResearchGate URL: [Link]
-
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing (RSC Advances) URL: [Link]
-
Title: A total synthesis of phytol Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine Source: MDPI (Catalysts) URL: [Link]
-
Title: Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium Source: RSC Publishing (Green Chemistry) URL: [Link]
-
Title: Evans Enolate Alkylation-Hydrolysis Source: University of California, Irvine URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Design and Synthesis of Chiral, Conformationally Constrained Fatty Acid Mimetics Source: ProQuest URL: [Link]
-
Title: Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons Source: MDPI (Catalysts) URL: [Link]
-
Title: ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS Source: Macmillan Group, Princeton University URL: [Link]
-
Title: Biocatalysis: A smart and green tool for the preparation of chiral drugs Source: PMC (Chirality) URL: [Link]
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Technical Support Center: Navigating the Deprotection of THP-Protected Long-Chain Alcohols
Welcome to the technical support center for the removal of the tetrahydropyranyl (THP) protecting group from long-chain alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges with this common yet sometimes troublesome transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing the deprotection of these often lipophilic and valuable substrates.
The Challenge with Long-Chain Alcohols
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its low cost, ease of installation, and general stability to a range of non-acidic reagents.[1] However, its removal from long-chain alcohols can present unique challenges not always encountered with smaller, more polar substrates. The significant nonpolar character of the long alkyl chain can lead to poor solubility in the polar protic solvents typically used for acidic deprotection, resulting in sluggish or incomplete reactions. This guide will address these specific issues head-on, providing you with the knowledge to select the optimal deprotection strategy and troubleshoot any problems that may arise.
Troubleshooting Guide: A-Q&A Approach
This section is structured as a series of questions and answers to directly address the common issues encountered during the deprotection of THP-protected long-chain alcohols.
Q1: My deprotection reaction is incredibly slow or has stalled. What are the likely causes and how can I resolve this?
Answer:
A stalled or sluggish deprotection of a THP-protected long-chain alcohol is most commonly due to poor solubility of the lipophilic substrate in the polar reaction medium. Standard protocols often use methanol or ethanol, which may not be sufficient to dissolve the starting material, leading to a heterogeneous mixture and inefficient catalysis.
Troubleshooting Steps:
-
Co-Solvent System: The most effective solution is often the introduction of a co-solvent to create a homogeneous reaction mixture. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices. A common starting point is a 1:1 mixture of the alcohol solvent (e.g., methanol) and the co-solvent (e.g., DCM).[2]
-
Choice of Acid Catalyst: If solubility is a persistent issue, consider a catalyst that is more soluble in less polar organic solvents. Camphorsulfonic acid (CSA) is a good alternative to the more common p-toluenesulfonic acid (p-TSA) as it has better solubility in organic solvents.[3]
-
Heterogeneous Catalysis: Employing a solid-supported acid catalyst, such as Dowex® 50W X8, can be advantageous.[4] The reaction can be run in a solvent system that fully dissolves the substrate, and the catalyst is then simply filtered off upon completion. This also simplifies the work-up procedure.
Q2: I'm observing the formation of byproducts. What are they and how can I prevent them?
Answer:
Byproduct formation during THP deprotection is often a result of side reactions involving the carbocation intermediate generated during the cleavage of the THP ether.[5]
Common Byproducts and Solutions:
-
Re-protection or Michael Addition: The liberated alcohol can react with the carbocation intermediate from another THP group, leading to the formation of dimeric ethers. This is more prevalent at higher concentrations.
-
Solution: Run the reaction at a lower concentration to disfavor intermolecular reactions.
-
-
Polymerization of Dihydropyran (DHP): While more common during the protection step, residual DHP or the regeneration of DHP under certain conditions can lead to polymerization, especially with strong acids.
-
Solution: Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS).[3] PPTS is known to be less aggressive and can minimize side reactions.
-
Q3: My compound contains other acid-sensitive functional groups. How can I selectively deprotect the THP ether?
Answer:
Selective deprotection is a common challenge in multi-step synthesis. The key is to choose a method with the right level of acidity to cleave the THP ether without affecting other sensitive groups.
Strategies for Selective Deprotection:
-
Mild Acid Catalysts: PPTS is the go-to catalyst for substrates with acid-labile groups.[1] Its mild acidity is often sufficient to remove the THP group while leaving other, more robust acid-sensitive groups intact.
-
Heterogeneous Catalysts: Ion-exchange resins like Dowex® can offer enhanced selectivity. The reaction conditions can often be tuned by adjusting the temperature and reaction time to favor the deprotection of the more labile THP group.
-
Non-Acidic Methods: For extremely sensitive substrates, consider alternative methods that do not rely on strong acids. While less common for THP ethers, methods employing reagents like copper(II) chloride dihydrate in ethanol have been reported to be effective under milder conditions.[6]
Frequently Asked Questions (FAQs)
What is the general mechanism of THP deprotection?
THP deprotection is an acid-catalyzed process. The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form the alcohol and a resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophile, typically the solvent (water or an alcohol), to regenerate the acid catalyst.[5]
How do I choose the right catalyst for my long-chain alcohol deprotection?
The choice of catalyst depends on the stability of your substrate and the desired reaction conditions. The following decision tree can guide your selection:
Caption: Decision tree for selecting a THP deprotection method.
Can I use aqueous acidic conditions for deprotecting long-chain THP ethers?
While aqueous acid (e.g., acetic acid in THF/water) is a standard method, it can be inefficient for long-chain alcohols due to their poor water solubility. This can lead to very long reaction times or incomplete conversion. Alcoholysis (using an alcohol as the solvent) or using a co-solvent system is generally preferred.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. The deprotected alcohol will have a lower Rf value (be more polar) than the THP-protected starting material. It is advisable to run a co-spot of the starting material and the reaction mixture to accurately gauge the disappearance of the starting material.
Experimental Protocols
The following are detailed, step-by-step protocols for common THP deprotection methods suitable for long-chain alcohols.
Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is ideal for acid-sensitive substrates.
Workflow Diagram:
Caption: Workflow for THP deprotection using PPTS.
Procedure:
-
Dissolve the THP-protected long-chain alcohol (1.0 equiv) in ethanol or a 1:1 mixture of methanol and dichloromethane.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1–0.3 equiv).
-
Stir the mixture at room temperature or warm to 40–50 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Protocol 2: Deprotection using a Heterogeneous Catalyst (Dowex® 50W X8)
This method is advantageous for its simple work-up.
Workflow Diagram:
Caption: Workflow for THP deprotection using Dowex resin.
Procedure:
-
To a solution of the THP-protected long-chain alcohol (1.0 equiv) in methanol or a 1:1 mixture of methanol and dichloromethane, add Dowex® 50W X8 resin (a catalytic amount, e.g., 10-20% by weight of the substrate).
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the resin, washing the resin with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude alcohol can then be purified by column chromatography if needed.
Data Summary: Comparison of Deprotection Methods
The following table provides a general comparison of the most common deprotection methods. The optimal choice will depend on the specific substrate and experimental constraints.
| Catalyst | Typical Solvent(s) | Temperature | Relative Reaction Time | Key Advantages | Potential Issues |
| p-TSA | MeOH, EtOH | Room Temp. | Fast | Inexpensive, readily available | Can be too harsh for sensitive substrates |
| CSA | DCM, THF, MeOH | Room Temp. | Fast | Good solubility in organic solvents | Can still be too acidic for some substrates |
| PPTS | EtOH, MeOH/DCM | Room Temp. - 50°C | Moderate to Slow | Mild, suitable for acid-sensitive molecules | Can be slow, may require heating |
| Dowex® 50W | MeOH, MeOH/DCM | Room Temp. | Moderate | Simple work-up, reusable catalyst | Can be slower than homogeneous catalysts |
| TFA | DCM, MeOH | 0°C - Room Temp. | Very Fast | Potent, effective for stubborn THP ethers | Often too harsh, can cleave other protecting groups |
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Boyd, E. A., et al. (2025, July 29). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. PMC. Retrieved from [Link]
-
Dowex 50WX4–100: An Efficient Catalyst for the Tetrahydropyranylation of Alcohols. (2025, November 3). ResearchGate. Retrieved from [Link]
- Hajipour, A. R., & Zarei, A. (2014). Mild and efficient solvent-free tetrahydropyranylation (THP) of alcohols catalyzed by reusable acidic ionic liquid.
- Ma, S., & Li, L. (2002). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry-Section B, 41(12), 2653-2655.
- Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). An efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their corresponding aldehydes or ketones.
-
Romanelli, G. P., et al. (2012). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(96), 53644-53673.
- Lipshutz, B. H., & Ghorai, S. (2014). Micellar catalysis for the synthesis of bioactive compounds. Aldrichimica Acta, 47(3), 59-72.
- Gallou, F., & Lipshutz, B. H. (2022). Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation. Accounts of Chemical Research, 55(17), 2416-2430.
-
Boyd, E. A., et al. (2021). A Mechanism of Thp introduction. B Thp deprotection mechanism. C... ResearchGate. Retrieved from [Link]
- Ismalaj, E., et al. (2022). Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. Molecules, 27(17), 5621.
- Khosropour, A. R., Khodaei, M. M., & Ghaderi, S. (2006). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Corresponding Aldehydes or Ketones.
- Wang, J., et al. (2000). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl Ethers (EE Ethers). Synlett, 2000(03), 392-394.
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. Retrieved from [Link]
- Banerjee, A. K., et al. (2005). Dowex 50WX4–100: An Efficient Catalyst for the Tetrahydropyranylation of Alcohols.
- Handa, S., & Lipshutz, B. H. (2024).
-
Dow. (n.d.). Dow oxygenated solvents. Retrieved from [Link]
- van der Vorm, S., et al. (2019). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 60(35), 151025.
-
Organic Syntheses. (n.d.). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Retrieved from [Link]
-
Common Conditions. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
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- 6. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Support Center: Optimizing the Synthesis of 15-Methylpentacosanol
Welcome to the technical support center dedicated to the synthesis of 15-methylpentacosanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and strategic choices that lead to improved yields and purity.
I. Proposed Synthetic Pathway for 15-Methylpentacosanol
A robust and frequently employed strategy for constructing long-chain branched alcohols like 15-methylpentacosanol involves a convergent synthesis. This approach builds separate fragments of the molecule that are later joined, a method that often proves more efficient than linear chain elongation. The pathway outlined below utilizes a Corey-House synthesis for precise methyl group introduction, a Wittig reaction for chain elongation, and subsequent catalytic hydrogenation to yield the final saturated alcohol.
Caption: A proposed synthetic workflow for 15-methylpentacosanol.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing long-chain branched alcohols like 15-methylpentacosanol?
The main difficulties arise from the low reactivity of long alkyl chains and the physical properties of the intermediates and final product. Key challenges include:
-
Steric Hindrance: Long alkyl chains can sterically hinder reactive centers, potentially slowing down reactions like the Wittig olefination.[1]
-
Low Solubility: Intermediates and the final product often have limited solubility in common organic solvents, complicating both reaction conditions and purification.
-
Purification: The high boiling point of 15-methylpentacosanol makes distillation impractical, as it can lead to thermal decomposition.[2] Purification, therefore, relies heavily on chromatography and meticulous recrystallization, which can be hampered by the waxy nature of the compound and the presence of structurally similar impurities.[3]
-
Side Reactions: Each step carries the risk of side reactions. For instance, Grignard or Gilman reactions can yield over-addition products, while the Wittig reaction can be low-yielding if the ylide is not formed efficiently.[1][4]
Q2: How can I effectively purify the final product and remove key byproducts?
Purification is critical and typically involves multiple steps.
-
Removing Triphenylphosphine Oxide (TPPO): A notorious byproduct of the Wittig reaction, TPPO can be difficult to separate. Strategies include precipitation by adding a non-polar solvent like hexane, or chromatography on silica gel.
-
Recrystallization: This is the most effective method for obtaining high-purity 15-methylpentacosanol.[2][3] Success depends on finding a solvent system where the alcohol has high solubility when hot and low solubility when cold. Common choices include acetone, heptane, or mixed solvent systems.[2][5]
-
Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel chromatography is a viable alternative. A gradient elution with a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.
Q3: What are the best analytical techniques to confirm the structure and purity of 15-methylpentacosanol?
A combination of techniques is essential for unambiguous characterization.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the overall carbon skeleton, locating the methyl branch, and identifying the terminal alcohol group.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and can reveal the fragmentation pattern, further validating the structure.[3] Derivatization to a trimethylsilyl (TMS) ether is often necessary to increase the volatility of the long-chain alcohol.[3]
-
Infrared (IR) Spectroscopy: This is useful for confirming the presence of the hydroxyl (-OH) group (a broad peak around 3300 cm⁻¹) and the C-H stretches of the long alkyl chain.
-
Melting Point Analysis: A sharp, narrow melting point range indicates high purity.[3]
III. Troubleshooting Guide by Synthetic Step
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Step 1: Synthesis of 2-Pentadecanone via Corey-House Reaction
The Corey-House synthesis, using a lithium dialkylcuprate (Gilman reagent), is superior to a Grignard reaction for this transformation as it cleanly converts acid chlorides to ketones with minimal risk of over-addition to form a tertiary alcohol.[1]
Q: My yield of 2-pentadecanone from the reaction of an acid chloride with a Gilman reagent is low. What went wrong?
This is a common issue often related to reagent stability and reaction conditions.
Table 1: Troubleshooting the Corey-House Synthesis
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Degraded Gilman Reagent | Gilman reagents are sensitive to heat, air, and moisture. If the reagent is not freshly prepared or is improperly handled, its effective concentration will be low. | Prepare the Gilman reagent fresh for each reaction. Maintain a strict inert atmosphere (N₂ or Argon) and use anhydrous solvents. |
| Reaction Temperature Too High | The reaction is highly exothermic. Allowing the temperature to rise above -60 °C can lead to side reactions and reagent decomposition.[1] | Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the slow, dropwise addition of the acid chloride.[1] |
| Incorrect Stoichiometry | An insufficient amount of the Gilman reagent will result in incomplete conversion of the acid chloride. | Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Gilman reagent to ensure the reaction goes to completion. |
| Impure Starting Materials | Moisture or other reactive impurities in the acid chloride or solvent can quench the highly basic/nucleophilic Gilman reagent. | Ensure all glassware is flame-dried, solvents are anhydrous, and starting materials are pure. |
Step 2: Chain Elongation via Wittig Reaction
The Wittig reaction is a powerful method for forming a C=C bond by reacting a ketone (2-pentadecanone) with a phosphorus ylide.[7][8]
Caption: Mechanism of the Wittig Reaction.
Q: The Wittig reaction is giving a low yield of the desired alkene. How can I improve it?
Low yields in Wittig reactions involving long-chain, sterically hindered ketones are common.[1] Several factors must be optimized.
Table 2: Troubleshooting the Wittig Reaction
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Incomplete Ylide Formation | The deprotonation of the phosphonium salt requires a very strong base and strictly anhydrous conditions. Incomplete formation of the ylide is a primary cause of failure.[1] | Use a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent like THF. A distinct color change (often to deep red or orange) indicates successful ylide formation.[1] |
| Steric Hindrance | 2-Pentadecanone is a relatively hindered ketone, which can slow the rate of reaction. | Increase the reaction time and/or gently warm the reaction mixture after the initial addition (e.g., allow to slowly warm to room temperature overnight). |
| Incorrect Reagent Addition | Adding the ketone to the ylide solution is crucial. Reverse addition can lead to side reactions where the ylide acts as a base. | Always add the solution of the ketone dropwise to the prepared ylide solution, typically at a low temperature (e.g., 0 °C or -78 °C) before allowing it to warm. |
| Presence of Lithium Salts | If using n-BuLi, the resulting lithium salts can sometimes interfere with the reaction stereochemistry and kinetics, although this is more critical when specific E/Z selectivity is desired.[9][10] | For non-stabilized ylides, lithium-free bases like sodium hydride (NaH) or sodium amide (NaNH₂) can be used, though they may require higher temperatures for ylide formation. |
Step 3: Reduction of the Alkene via Catalytic Hydrogenation
This step reduces the C=C double bond to a single bond, yielding the saturated carbon skeleton of 15-methylpentacosanol. Palladium on carbon (Pd/C) is the most common catalyst.[11]
Q: The catalytic hydrogenation of the double bond is slow or incomplete. What should I check?
An incomplete hydrogenation can leave you with a difficult-to-separate mixture of alkene and alkane.
Table 3: Troubleshooting Catalytic Hydrogenation
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Deactivated Catalyst | The Pd/C catalyst can lose activity over time or if it has been improperly stored. | Use a fresh, high-quality Pd/C catalyst (typically 5-10% Pd by weight). Ensure the catalyst is handled under an inert atmosphere as much as possible before use.[1] |
| Catalyst Poisoning | Trace impurities, especially sulfur-containing compounds or residual phosphines from the Wittig step, can "poison" the catalyst surface, rendering it inactive.[1] | Ensure the alkene intermediate is thoroughly purified before hydrogenation. Passing it through a short plug of silica gel can help remove polar impurities. |
| Insufficient Hydrogen Pressure | For sterically hindered or less reactive alkenes, atmospheric pressure may not be sufficient for a reasonable reaction rate. | Increase the hydrogen pressure using a Parr hydrogenator or a similar apparatus (2-4 bar or ~30-60 psi is often sufficient). Ensure all safety protocols for handling hydrogen gas under pressure are followed. |
| Poor Solubility / Mass Transfer | The substrate must be fully dissolved and have access to the solid catalyst surface for the reaction to occur. | Choose a solvent in which the alkene is highly soluble (e.g., ethanol, ethyl acetate, or THF).[1] Ensure vigorous stirring or agitation to keep the catalyst suspended and facilitate mass transfer of hydrogen gas into the liquid phase. |
IV. Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents (e.g., acetone, ethanol, heptane, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, it means the solubility is too high. Re-heat the solution to dissolve the oil, then add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[2]
Protocol 2: Purity Assessment by GC-MS
-
Derivatization: To a small sample (~1 mg) of the purified alcohol, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) in an appropriate solvent (e.g., pyridine or dichloromethane) in a GC vial.
-
Reaction: Cap the vial and heat at 60-70 °C for 30 minutes to convert the alcohol to its more volatile TMS ether.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS.
-
Data Interpretation: Analyze the resulting chromatogram to determine the retention time and the mass spectrum. The purity can be estimated from the relative peak areas, and the mass spectrum should show the expected molecular ion and fragmentation pattern for the TMS-ether of 15-methylpentacosanol.
Table 4: Summary of Analytical Characterization Techniques
| Technique | Purpose | Expected Result for 15-Methylpentacosanol |
|---|---|---|
| ¹H NMR | Structural confirmation, proton environment | A triplet for the -CH₂OH protons, a complex multiplet for the -CH₂O- protons, a doublet for the branched -CH₃ group, and a large broad signal for the long alkyl chain protons. |
| ¹³C NMR | Carbon skeleton confirmation | A distinct peak for the C-OH carbon (~63 ppm), a peak for the branched methyl carbon (~20 ppm), and a series of peaks for the long alkyl chain carbons (~14-40 ppm). |
| GC-MS (as TMS ether) | Molecular weight and purity confirmation | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of the TMS-derivatized product. |
| FT-IR | Functional group identification | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), and a C-O stretch (~1050 cm⁻¹). |
| Melting Point | Purity assessment | A sharp melting point range consistent with literature values. |
V. References
-
Google Patents. (n.d.). DE102005040742B4 - Process for the purification of long-chain fatty alcohols. Retrieved from
-
University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Impactfactor.org. (2023). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. Retrieved from [Link]
-
Maryanoff, B.E., & Reitz, A.B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Sourced from University of California, Irvine course materials. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Sciencemadness.org. (2010). Synthesis of longer chain tertiary alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols. Retrieved from
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ScienceDirect. (n.d.). Heterogeneous Pt-catalyzed transfer dehydrogenation of long-chain alkanes with ethylene. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
PennState. (n.d.). 5.5 Reduction of Alkenes: Hydrogenation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]
-
Preprints.org. (2025). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. DE102005040742B4 - Process for the purification of long-chain fatty alcohols - Google Patents [patents.google.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of Oily THP Ether Intermediates
Welcome to the technical support center for troubleshooting the crystallization of oily Tetrahydropyranyl (THP) ether intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining crystalline solids from these often-viscous and reluctant-to-crystallize compounds. Here, we move beyond generic crystallization advice to provide targeted, in-depth strategies grounded in the specific physicochemical properties of THP ethers.
Part 1: Understanding the Challenge - Why Are THP Ethers Often Oily?
The frustration of ending a synthesis with a viscous oil instead of a crystalline solid is a common experience when working with THP-protected compounds. This physical state is not an anomaly but rather a direct consequence of the structural and chemical nature of THP ethers.
The Introduction of a Diastereomeric Mixture
The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) introduces a new stereocenter at the C2 position of the pyran ring.[1][2][3] If the parent alcohol is chiral, this results in the formation of a mixture of diastereomers.[1][2] Unlike enantiomers, diastereomers have different physical properties, including solubility and melting points.[4] This mixture of two distinct chemical entities can significantly complicate crystallization, as the two diastereomers may interfere with each other's ability to form an ordered crystal lattice. In many cases, they can form eutectic mixtures, which have a lower melting point than either of the pure components, often resulting in an oil at room temperature.[4]
Conformational Flexibility
The six-membered tetrahydropyran ring is not planar and exists predominantly in a chair conformation.[5] This inherent flexibility, coupled with the rotation around the C-O-C ether linkage, means that the molecule can adopt multiple low-energy conformations in solution.[6][7] For crystallization to occur, the molecule must adopt a single, specific conformation that can pack efficiently into a crystal lattice. The energetic barrier to this conformational organization can be high, making it more favorable for the compound to remain in a disordered, liquid state.[7][8]
The Nature of the Ether Functional Group
Ethers are generally characterized by their bent C-O-C bond and the presence of lone pairs on the oxygen atom. While the oxygen can act as a hydrogen bond acceptor, the lack of a hydrogen bond donor limits the strength and directionality of intermolecular interactions compared to, for example, alcohols or amides.[9][10] Crystal packing is often driven by a network of strong, directional intermolecular forces. In the absence of other strongly interacting functional groups in the molecule, the relatively weak and less directional forces governing ether interactions may not be sufficient to overcome the entropic penalty of crystallization, particularly if the molecule is flexible or part of a diastereomeric mixture.[9]
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section directly addresses common issues encountered during the crystallization of oily THP ether intermediates.
Q1: My THP ether is a persistent oil and won't solidify, even after removing all solvent. What is the first thing I should try?
Answer: The first and most critical step is to rigorously purify your material. Oils are excellent solvents for impurities, which can severely inhibit crystallization.[11]
-
Underlying Cause: Residual solvents, unreacted starting materials (especially the parent alcohol), or side products from the protection reaction can act as impurities that disrupt the formation of a crystal lattice.
-
Recommended Action:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under high vacuum, possibly with gentle heating (if the compound is thermally stable).
-
Chromatography: Purify the oil using column chromatography. This is often the most effective way to remove both polar and non-polar impurities. A well-executed chromatographic separation can sometimes yield a solid product directly as the purified fractions are concentrated.
-
Q2: I've purified my THP ether by chromatography, but it's still an oil. How do I choose a suitable solvent system for crystallization?
Answer: The goal is to find a solvent or solvent system in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.[12]
-
Causality: "Oiling out" is often a consequence of the compound being too soluble in the chosen solvent, even at low temperatures.[11][12] The high concentration of the solute in the droplets that form upon cooling can create a liquid phase of the compound itself rather than a crystalline solid.
-
Experimental Protocol: Solvent Screening
-
Select a Range of Solvents: Choose solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol).
-
Small-Scale Solubility Test:
-
Place a small amount of your oily THP ether (e.g., 10-20 mg) into several small vials.
-
Add a small amount of a single solvent to each vial at room temperature. Observe if it dissolves.
-
If it dissolves at room temperature, the solvent is likely too good.
-
If it does not dissolve, gently heat the vial. If it dissolves upon heating, this is a promising candidate solvent.
-
Allow the heated solution to cool slowly to room temperature and then in an ice bath. Observe for the formation of a solid. If an oil forms again, this solvent alone may not be suitable.
-
-
Explore Anti-Solvent Systems: A powerful technique for oily compounds is anti-solvent crystallization.
-
Dissolve your oil in a small amount of a "good" solvent (one in which it is very soluble).
-
Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy (the point of nucleation).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly. This controlled approach to supersaturation can often favor crystal formation over oiling out.
-
-
| Solvent Property | Good Solvents (for initial dissolution) | Anti-Solvents (for inducing precipitation) |
| Polarity | Medium to High (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF) | Low (e.g., Hexane, Heptane, Cyclohexane) |
| Common Pairs | Dichloromethane/Hexane, Ethyl Acetate/Heptane, Acetone/Water, THF/Water |
Q3: I see some solid crashing out, but it's amorphous or a waxy solid, not crystalline. How can I improve the crystal quality?
Answer: The formation of an amorphous solid suggests that nucleation is happening too rapidly, not allowing time for the molecules to arrange into an ordered lattice. You need to slow down the crystallization process.
-
Causality: Rapid cooling or a high degree of supersaturation leads to kinetically-driven precipitation rather than thermodynamically-favored crystal growth.
-
Strategies for Slowing Crystallization:
-
Slow Cooling: After dissolving your compound at an elevated temperature, allow it to cool to room temperature as slowly as possible. Insulating the flask can help. Then, move it to a refrigerator, and finally to a freezer.
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material.[13]
-
Dissolve your oily compound in a small amount of a relatively volatile "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a small amount of a more volatile "anti-solvent".
-
The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.
-
-
Seeding: If you manage to obtain even a tiny amount of crystalline material, use it to seed a supersaturated solution.[2]
-
Prepare a saturated solution of your compound at a slightly elevated temperature.
-
Cool it slightly until it is supersaturated but has not yet precipitated.
-
Add a single, small seed crystal. This provides a template for crystal growth and can bypass the difficult primary nucleation step.
-
-
Diagram: Troubleshooting Crystallization of Oily THP Ethers
Caption: A decision-making workflow for troubleshooting the crystallization of oily THP ether intermediates.
Part 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Could the diastereomeric nature of my THP ether be the primary reason for my crystallization problems?
Yes, absolutely. A 1:1 mixture of diastereomers can behave like an impure compound, leading to melting point depression and difficulty in forming a regular crystal lattice.[4] You may need to screen a wider range of solvents to find conditions that selectively crystallize one diastereomer, leaving the other in solution. This process is known as fractional crystallization.
-
FAQ 2: I have a very small amount of material. Which crystallization technique is best?
For milligram-scale quantities, vapor diffusion is often the most successful technique.[13] It requires very little material and promotes slow, controlled crystal growth, which is ideal for difficult-to-crystallize compounds.
-
FAQ 3: Can I do anything chemically to my THP ether to make it more likely to crystallize?
While not always practical, derivatization is a known strategy to induce crystallinity. While the tetrahydropyranyl (THP) group is a protecting group, in some cases, adding another functional group elsewhere in the molecule that can participate in strong intermolecular interactions (like hydrogen bonding or π-stacking) can promote crystallization. For example, the use of tetrahalopyridyl (THP) ethers has been shown to enhance crystallinity through multiple weak, multi-directional non-covalent interactions.[14][15] This is an advanced strategy but highlights the principle of using molecular design to favor the solid state.
-
FAQ 4: My compound melts at a low temperature. Does this affect crystallization?
Yes, if the melting point of your compound is lower than the temperature of the solution from which it is trying to crystallize, it will "oil out".[11] In such cases, you need to ensure that the crystallization occurs at a temperature below the compound's melting point. This may involve using lower-boiling point solvents or initiating crystallization at sub-ambient temperatures.
-
FAQ 5: I've tried everything and it's still an oil. What are my options?
If extensive crystallization attempts fail, it may be that the compound is intrinsically a low-melting solid or an oil at room temperature. In such cases, purification by chromatography is a perfectly acceptable and often necessary method. The material can then be used in the next synthetic step as a purified oil.
References
- Roles of Conformational Flexibility in the Crystallization of Stereo-Irregular Polymer. Macromolecules.
- Conformational Flexibility and Crystallization: The Case of Furosemide. Crystal Growth & Design.
- Is conformational flexibility a problem for crystallisation?
- Atom interaction propensities of oxygenated chemical functions in crystal packings. Acta Crystallographica Section B.
- Crystallization Of Challenging Pharmaceutical Targets To Aid Drug Discovery. Curia.
- 4.5 Tetrahydropyranyl (THP)
- Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystalliz
- Impact of Torsional and Conformational Flexibility on Pedal Motion and Thermal Expansion in Pyridyl Bisimine Cocrystals. Crystal Growth & Design.
- Crystal size, shape, and conformational changes drive both the disappearance and reappearance of ritonavir polymorphs in the mill. PNAS.
- Guide for crystalliz
- overcoming solubility issues during diastereomeric salt crystalliz
- Tetrahydropyranyl ether | C10H18O3. PubChem.
- THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- The influence of crystal packing effects upon the molecular structures of Ph3Sn(CH2)nSnPh3, n = 1 to 8, as determined by X-ray crystallography and DFT molecular orbital calculations. Supramolecular aggregation patterns sustained by C–H⋯π interactions. RSC Publishing.
- Enhanced Crystallinity of Tetrahalopyridyl (THP)
- Development of Crystallization Processes for Pharmaceutical Applic
- Tetrahydropyran. Wikipedia.
- The Influence of Solvent on the Crystal Packing of Ethacridinium Phthalate Solv
- Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. MDPI.
- Diastereomeric recrystalliz
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Organic Chemistry Portal.
- Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystalliz
- Enhanced Crystallinity of Tetrahalopyridyl (THP)
- Which intermolecular interactions have a significant influence on crystal packing?.
- Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- Oiling Out in Crystalliz
- Purification of ethers.
- Formation and Crystallization based Separ
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
- 10.4: Acetals and Ketals. Chemistry LibreTexts.
- Production of cyclic acetals or ketals using solid acid catalysts.
- Purification of ethers.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC.
- Ether Functional Group. ChemTalk.
- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Purification of Produced Water by Solvents to Enhance Oil Recovery and Reuse Separ
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Ether Functional Group | ChemTalk [chemistrytalk.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
Diagnostic Overview: The "Long-Chain" Stereocenter Challenge
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the chromatographic bottlenecks associated with long-chain aliphatic stereocenters.
The separation of 15-methylpentacosyl THP ether diastereomers is a classic example of a "cryptic" stereocenter problem. Below is our comprehensive troubleshooting guide, complete with diagnostic workflows, causality-driven FAQs, and self-validating experimental protocols.
When synthesizing or isolating long-chain branched hydrocarbons like 15-methylpentacosanol, researchers frequently use the tetrahydropyranyl (THP) group to protect the primary alcohol. However, the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP)1[1].
For 15-methylpentacosyl THP ether, this results in a mixture of diastereomers (e.g., (15R, 2'R) and (15R, 2'S)). The core troubleshooting issue arises from the molecular geometry: the two chiral centers (C15 and C2') are separated by 14 methylene units. Because they exert almost zero influence on each other's local steric environment or dipole moment, their physicochemical properties are nearly identical. This renders 2 for separation[2].
Diagnostic Workflow
Decision tree for the chromatographic and chemical separation of 15-methylpentacosyl THP ether.
Troubleshooting FAQs
Q1: My NMR shows doubled peaks for the THP ether. Is my product impure? A1: Not necessarily. The protection of a chiral alcohol with DHP introduces a second chiral center, forming diastereomers. Because 1, they will exhibit slightly different chemical shifts in NMR, appearing as doubled signals[1]. This is an expected artifact of the THP protecting group.
Q2: Can I separate these diastereomers using a standard Hexane/Ethyl Acetate gradient on silica gel? A2: It is highly unlikely. The2[2]. The 14-carbon distance between the chiral centers in 15-methylpentacosyl THP ether eliminates any meaningful difference in binding affinity to the stationary phase.
Q3: If I absolutely must separate the intact THP diastereomers, what is the best chromatographic approach? A3: Preparative Supercritical Fluid Chromatography (SFC) is highly recommended. Studies have shown that 3 for separating complex diastereomeric mixtures[3]. Alternatively, specialized columns like porous graphitic carbon (Hypercarb) or cyclodextrin-based stationary phases may offer unique shape-selectivity.
Q4: What is the most reliable chemical workaround if the THP group is only a temporary protecting group? A4: The most robust, self-validating system is to remove the THP group via acidic hydrolysis, resolve the enantiomers of the resulting 15-methylpentacosanol using a 4[4], separate the rigid diastereomeric esters via normal-phase HPLC, and then hydrolyze back to the enantiopure alcohol. If protection is still needed, use an achiral protecting group like TBS (tert-butyldimethylsilyl) to avoid re-introducing a stereocenter[1].
Experimental Protocols (Self-Validating Workflows)
Protocol A: Mild Acidic Deprotection of THP Ether Causality: THP ethers are acetals and are5[5]. Using a mild acid like Pyridinium p-toluenesulfonate (PPTS) prevents the dehydration of the resulting primary alcohol or the cleavage of other sensitive groups.
-
Dissolution: Dissolve the 15-methylpentacosyl THP ether in a 1:1 mixture of Dichloromethane (DCM) and Methanol (approx. 0.1 M concentration).
-
Catalysis: Add 0.1 to 0.2 equivalents of PPTS (or a catalytic amount of p-toluenesulfonic acid monohydrate)[1].
-
Reaction & Validation: Stir the mixture at room temperature. Monitor the reaction via TLC (e.g., 9:1 Hexane:Ethyl Acetate). The system self-validates when the higher-running THP ether spot completely converts to the lower-running, more polar free alcohol spot.
-
Quenching & Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the acid[1].
-
Extraction: Extract with DCM or Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Derivatization with MαNP Acid for High-Resolution HPLC Separation Causality: (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) reacts with aliphatic alcohols to form rigid esters. The naphthyl group provides strong π-π interactions with the silica stationary phase,4, enabling baseline resolution on normal-phase HPLC[4].
-
Coupling: Dissolve the deprotected 15-methylpentacosanol (1 eq) and (S)-(+)-MαNP acid (1.2 eq) in dry DCM.
-
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature overnight.
-
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Separation: Concentrate the filtrate and purify the diastereomeric MαNP esters via preparative HPLC on a standard normal-phase silica gel column (e.g., using a Hexane/Ethyl Acetate isocratic method)[4]. The rigid structure of the MαNP ester allows for the separation of the (15R) and (15S) derivatives.
-
Hydrolysis: Hydrolyze the separated esters using Lithium Hydroxide (LiOH) in THF/Water to recover the enantiopure 15-methylpentacosanol.
Quantitative Data Presentation: Comparison of Separation Techniques
| Technique | Resolution (Rs) Probability | Scalability | Cost & Complexity | Best Use Case |
| Normal-Phase Silica Gel (Intact THP) | Very Low (< 0.5) | High | Low | Not recommended due to 14-carbon distance between chiral centers[2]. |
| Preparative SFC (Intact THP) | Moderate to High | Medium | High | When the THP group must absolutely be retained on the final molecule[3]. |
| Chiral HPLC (Intact THP) | Low to Moderate | Low (Analytical) | High | Analytical determination of diastereomeric ratio (dr) without deprotection. |
| MαNP Derivatization + Silica HPLC | High (> 1.5) | Medium | Medium | Best for isolating enantiopure 15-methylpentacosanol[4]. |
References
1.[1] THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. URL: 2.[5] Tetrahydropyranyl Ethers. Organic Chemistry Portal. URL: 3.[2] Help with separation of diastereomers. r/CHROMATOGRAPHY - Reddit. URL: 4. Separation of diastereomers. Chromatography Forum. URL: 5.[4] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI Molecules. URL: 6.[3] Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed / J Chromatogr A. URL:
Sources
Technical Support Center: Purification of High Molecular Weight Lipid Ethers
Welcome to the technical support center for the purification of high molecular weight lipid ethers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique molecules. High molecular weight lipid ethers, such as those found in archaeal membranes or synthesized for drug delivery systems like lipid nanoparticles (LNPs), present distinct purification challenges due to their often-high hydrophobicity, potential for aggregation, and structural similarity to byproducts.[1][2][3]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles that govern the successful purification of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when working with high molecular weight lipid ethers, and how do they impact my downstream applications?
A1: The most common impurities depend on the source of your lipid ethers (synthesis or natural extraction).
-
From Chemical Synthesis: You can expect to find unreacted starting materials, reaction byproducts (e.g., isomers, oligomers), and residual catalysts or solvents.[1] These can interfere with the self-assembly of lipid nanoparticles, alter membrane fluidity in liposomes, and potentially introduce toxicity in cell-based assays.[4]
-
From Natural Product Extraction (e.g., Archaeal Lipids): Co-extraction of other cellular lipids like phospholipids, sterols, and pigments is a major challenge.[5][6] These impurities can suppress ionization in mass spectrometry, leading to inaccurate quantification, and affect the physicochemical properties of formulated vesicles.[5]
Q2: I'm observing low recovery of my target lipid ether after column chromatography. What are the likely causes and how can I troubleshoot this?
A2: Low recovery is a frequent issue. Here’s a systematic approach to troubleshooting:
-
Irreversible Adsorption to Stationary Phase: High molecular weight lipid ethers can be very non-polar and may irreversibly bind to silica gel, especially if there are minor polar functionalities.
-
Inappropriate Solvent System: The elution solvent may not be strong enough to desorb your compound.
-
Solution: For normal-phase chromatography, gradually increase the polarity of your mobile phase. For reversed-phase, decrease the polarity. A step or linear gradient is often more effective than an isocratic elution.[8]
-
-
Sample Precipitation on the Column: If the lipid ether is not fully soluble in the loading solvent, it can precipitate at the head of the column.
-
Solution: Ensure your sample is fully dissolved in the initial mobile phase. If solubility is an issue, you may need to load the sample in a stronger solvent, but be mindful that this can compromise resolution.
-
Q3: My purified lipid ether shows signs of degradation. What are the primary degradation pathways and how can I prevent them?
A3: The term "lipid ether" suggests stability against hydrolysis compared to esters, but degradation can still occur.
-
Oxidation: If your lipid ether contains unsaturated alkyl chains, it is susceptible to oxidation.[5]
-
Acid-Catalyzed Hydrolysis: While the ether bond is generally stable, other functional groups in the molecule or co-impurities might be acid-labile. The use of acidic solvents in chromatography can be problematic.[9]
-
Prevention: If possible, use neutral pH mobile phases. If acidic conditions are required for separation, neutralize the collected fractions immediately.[9]
-
Troubleshooting Guides
Guide 1: Optimizing Flash Chromatography for High Molecular Weight Lipid Ethers
Flash chromatography is a powerful tool for purifying lipids at various scales.[7] However, the unique properties of high molecular weight lipid ethers require careful method development.
Problem: Poor separation between the target lipid ether and a structurally similar impurity.
Workflow for Method Optimization:
Caption: Workflow for optimizing flash chromatography.
Detailed Protocol: Normal-Phase Flash Chromatography
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 40-63 µm).
-
Sample Preparation: Dissolve the crude lipid ether in a minimal amount of a non-polar solvent like hexane or dichloromethane. If solubility is low, a small amount of a more polar solvent can be added, but this may affect the initial separation.
-
Column Packing and Equilibration: Dry pack the column with silica gel and then equilibrate with the initial mobile phase (e.g., 100% hexane) until the baseline is stable.
-
Loading: Load the sample onto the column.
-
Elution: Begin elution with a shallow gradient of a more polar solvent (e.g., ethyl acetate or isopropanol in hexane). A typical gradient might be 0-20% ethyl acetate in hexane over 20 column volumes. For very non-polar lipids, even small amounts of a polar modifier can have a significant effect.[7]
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
Data Presentation: Solvent Systems for Lipid Ether Purification
| Chromatography Mode | Stationary Phase | Common Mobile Phase A | Common Mobile Phase B | Application Notes |
| Normal-Phase | Silica Gel, Alumina | Hexane, Heptane | Ethyl Acetate, Isopropanol, Dichloromethane | Good for separating compounds with different polar functional groups. |
| Reversed-Phase | C18, C8 | Water, Methanol | Acetonitrile, Tetrahydrofuran (THF) | Ideal for separating homologous series of lipids based on alkyl chain length. |
Guide 2: Purification via Recrystallization
For crystalline or semi-crystalline high molecular weight lipid ethers, recrystallization can be a highly effective and scalable purification method. The success of recrystallization depends on the differential solubility of the target compound and impurities in a given solvent system at different temperatures.[10][11]
Problem: The lipid ether oils out instead of forming crystals, or the resulting crystals are of low purity.
Troubleshooting Recrystallization:
Caption: Troubleshooting workflow for recrystallization.
Detailed Protocol: Single Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the lipid ether sparingly or not at all at room temperature but completely at an elevated temperature. Common solvents to screen include isopropanol, acetone, ethyl acetate, and heptane.
-
Dissolution: In a flask, add the crude lipid ether and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger, purer crystals, you can place the flask in an insulated container.[12]
-
Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or freezer to maximize the yield of crystals.
-
Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Guide 3: Assessing Purity of the Final Product
Confirming the purity of your high molecular weight lipid ether is a critical final step. A multi-technique approach is often necessary.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample.[6] Staining with a general reagent like potassium permanganate or charring with sulfuric acid can reveal non-UV active spots.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary as many lipid ethers lack a UV chromophore.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to assess sample quality and detect certain contaminants.[14][16][17] A "Lipid Quality (LiQ) score" can be developed to screen for common non-lipid contaminants.[14][16][17]
References
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- Polymers and lipids - StaniPharm. (n.d.).
- Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. (2025, March 29). MDPI.
- Biosynthesis of archaeal membrane ether lipids. (n.d.). PMC.
- ANALYSIS OF LIPIDS. (n.d.).
- Improving nano-particulate carriers for oral drug delivery using archaeal tetraether lipids from novel sources. (n.d.). Phospholipids.
- Towards Large Scale Flash Purific
- Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. (n.d.). PMC.
- Overcoming challenges in the purification of unstable lipids. (n.d.). Benchchem.
- Bridging the divide: bacteria synthesizing archaeal membrane lipids. (2018, October 19). bioRxiv.org.
- Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. (2022, October 9). PMC.
- Optimizing Archaeal Lipid Biosynthesis in Escherichia coli. (2024, August 3). ACS Synthetic Biology.
- Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability. (2025, March 26). MDPI.
- Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles. (2026, January 16).
- Video: Purification of a Total Lipid Extract with Column Chrom
- Solid-phase extraction columns in the analysis of lipids. (2019, July 23). AOCS.
- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.).
- Investigating the Principles of Recrystallization
- Recent Analytical Methodologies in Lipid Analysis. (n.d.). PMC.
- Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. (2022, September 6).
- Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. (2022, July 21). Preprints.org.
- 10.4: Working with Lipids. (2026, January 19). Biology LibreTexts.
- Column chromatography glycoglycerolipids. (n.d.). Cyberlipid.
- Determination of nonpolar and polar lipid classes in human plasma, erythrocytes and plasma lipoprotein fractions using. (n.d.).
- Extraction, chromatographic and mass spectrometric methods for lipid analysis. (n.d.). PMC - NIH.
- Crystallization modifiers in lipid systems. (n.d.). PMC - NIH.
- Beyond Lipids: Exploring Advances in Polymeric Gene Delivery in the Lipid Nanoparticles Era. (n.d.). PMC.
- Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. (2022, September 8). PubMed.
- Recent Advances in Lipid Crystallization in the Food Industry. (2024, January 2). Annual Reviews.
- Ether lipids from archaeas in nano-drug delivery and vaccination. (2025, August 10).
- Advances in Lipids Crystallization Technology. (n.d.). the Chem Connections Homepage.
- Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatiz
- Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. (2018, October 25). PMC.
- Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (2023, November 8).
- A RAPID METHOD OF TOTAL LIPID EXTRACTION AND PURIFIC
- Lipid-Mediated Cocrystallization for Pharmaceutical Compounds. (2022, August 17). Crystal Growth & Design.
- Biodegradable hyperbranched polyether-lipids with in-chain pH-sensitive linkages. (2016, September 19).
- Lipids & polymers for Biovailability, and challenges raised by their industrializ
- (PDF) Critical assessment of purification processes for the robust production of polymeric nanomedicine. (2024, November 15).
- Delipidation Treatments for Large-Scale Protein Purification Processing. (1996, August 11). VTechWorks.
- Recent Advances and Challenges in Lipid-Polymer Hybrid Nanocarriers for Oral Drug Delivery. (2025, August 4). The Bioscan.
- Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. (2019, January 18). Frontiers.
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Navigating the Labyrinth of Long-Chain Branched Alkanes: A Comparative Guide to the GC-MS Fragmentation of 15-Methylpentacosyl THP Ether
For Immediate Release
In the intricate world of chemical analysis, particularly in the fields of entomology, chemical ecology, and drug development, the unambiguous identification of long-chain branched alkanes and their derivatives is a significant challenge. This guide, aimed at researchers, scientists, and drug development professionals, provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of 15-methylpentacosyl tetrahydropyranyl (THP) ether. By comparing its fragmentation with that of related long-chain alkyl THP ethers, this document offers a framework for the structural elucidation of these complex molecules, supported by established mass spectrometric principles and experimental insights.
The derivatization of long-chain alcohols to their THP ethers is a common strategy to improve their chromatographic behavior and to aid in their identification. However, the resulting mass spectra can be complex to interpret. This guide will dissect the expected fragmentation pathways, providing a logical approach to identifying key structural features.
The Foundational Fragmentation: The Tetrahydropyranyl Group
The tetrahydropyranyl (THP) ether moiety is the cornerstone of the fragmentation pattern for this class of compounds. Under electron ionization (EI), the THP group consistently yields a characteristic base peak or a significantly abundant ion at a mass-to-charge ratio (m/z) of 85.[1] This ion corresponds to the stable tetrahydropyrylium cation. Another notable, though less abundant, fragment is often observed at m/z 103, which represents a protonated tetrahydropyran-2-ol, formed through a charge-remote process.[1] The presence of these two ions is a strong indicator of a THP ether functionality.
Deciphering the Alkyl Chain: The Influence of Methyl Branching
The analysis of long-chain methyl-branched alkanes by GC-MS presents its own set of challenges, primarily due to the often-weak molecular ion and the complex series of hydrocarbon fragments.[2] The position of the methyl branch significantly influences the fragmentation pattern. Cleavage adjacent to the branch point is a favored pathway, leading to the formation of more stable secondary carbocations.
For a molecule like 15-methylpentacosane, the C-C bond cleavages on either side of the C-15 methyl group are expected to be prominent. This would result in diagnostic ions that can pinpoint the location of the methyl branch. However, in the context of the THP ether, the fragmentation of the alkyl chain must be considered in conjunction with the fragmentation directed by the ether oxygen.
The Synergistic Fragmentation of 15-Methylpentacosyl THP Ether
The mass spectrum of 15-methylpentacosyl THP ether is predicted to be a composite of the characteristic fragmentation of the THP group and the methyl-branched alkyl chain. The molecular ion, if observed, will be of very low abundance. The dominant features are expected to be:
-
The THP-derived ions: A strong peak at m/z 85 and a weaker peak at m/z 103.
-
Alkyl chain fragmentation: A series of hydrocarbon fragment ions separated by 14 Da (CH₂). The key diagnostic ions will arise from cleavage around the C-15 methyl branch.
-
Ether-driven fragmentation: Cleavage of the C-O bond is a common pathway for ethers, which can lead to the loss of the entire alkyl chain or the THP group as a neutral species.[3]
A Comparative Analysis: Unbranched vs. Branched Long-Chain Alkyl THP Ethers
To truly understand the significance of the fragmentation pattern of 15-methylpentacosyl THP ether, it is essential to compare it with its unbranched counterpart, pentacosyl THP ether, and an isomer with a different branching position, such as 2-methylpentacosyl THP ether.
| Compound | Expected Key Diagnostic Ions (m/z) | Rationale for Differentiation |
| Pentacosyl THP Ether (Unbranched) | 85 (base peak), 103, a regular series of alkyl fragment ions (e.g., 43, 57, 71...). | The alkyl fragment series will be relatively uniform in intensity, without prominent peaks indicative of a specific branch point. |
| 15-Methylpentacosyl THP Ether | 85 (base peak), 103, and prominent ions resulting from cleavage at C14-C15 and C15-C16. | The increased intensity of ions corresponding to the stable carbocations formed by cleavage at the branch point will be the key differentiator. |
| 2-Methylpentacosyl THP Ether | 85 (base peak), 103, and enhanced fragmentation near the ether linkage. | The proximity of the methyl group to the ether oxygen will likely influence the initial fragmentation, potentially leading to a more complex pattern of rearrangement ions. |
Experimental Protocol for GC-MS Analysis
A robust analytical method is crucial for obtaining high-quality, reproducible data. The following protocol provides a starting point for the GC-MS analysis of long-chain alkyl THP ethers.
1. Sample Preparation:
-
Derivatization: The long-chain alcohol (e.g., 15-methylpentacosan-1-ol) is converted to its THP ether using 3,4-dihydro-2H-pyran in the presence of a catalytic amount of acid (e.g., pyridinium p-toluenesulfonate).
-
Purification: The reaction mixture is purified by flash column chromatography on silica gel.
-
Sample Dilution: The purified THP ether is diluted in a high-purity volatile solvent, such as hexane or dichloromethane, to a final concentration of approximately 1-10 µg/mL.[4]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a long (e.g., 60-100 m) non-polar capillary column (e.g., DB-1 or equivalent) to achieve optimal separation of isomers.[2][5]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A slow temperature ramp is essential for separating long-chain isomers. A typical program might be:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp to 320 °C at 3-5 °C/min.
-
Hold at 320 °C for 10-20 min.[4]
-
-
Mass Spectrometer: An electron ionization (EI) source operating at 70 eV.
-
Mass Range: Scan from m/z 40 to 800.
3. Data Analysis:
-
Peak Identification: Identify the chromatographic peaks corresponding to the compounds of interest.
-
Mass Spectrum Extraction: Obtain the mass spectrum for each identified peak.
-
Fragmentation Analysis: Identify the key fragment ions, including the molecular ion (if present), the base peak, and other diagnostic ions.
-
Library Comparison: Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.[4]
-
Retention Index Calculation: For confirmation, calculate the Kovats retention index for each peak by co-injecting a series of n-alkanes.[5][6]
Visualizing the Fragmentation Pathway
To further clarify the expected fragmentation, the following diagram illustrates the key cleavage points in 15-methylpentacosyl THP ether.
Caption: Predicted major fragmentation pathways of 15-methylpentacosyl THP ether in GC-MS.
Conclusion
The GC-MS analysis of long-chain methyl-branched THP ethers, such as 15-methylpentacosyl THP ether, requires a systematic approach that considers the fragmentation patterns of both the THP protecting group and the alkyl chain. The characteristic ions at m/z 85 and 103 serve as reliable markers for the THP ether functionality, while careful analysis of the alkyl fragment ions, in conjunction with chromatographic retention data, can elucidate the position of the methyl branch. By employing high-resolution capillary GC columns and paying close attention to the relative intensities of diagnostic ions, researchers can confidently identify and differentiate these complex molecules, paving the way for further discoveries in their respective fields.
References
-
Ruzicka, J., Weisbecker, C., & Attygalle, A. B. (2011). Collision-induced dissociation mass spectra of positive ions derived from tetrahydropyranyl (THP) ethers of primary alcohols. Journal of Mass Spectrometry, 46(1), 12-23. [Link]
-
Nuñez, R. (2018). Identification of methyl branched alkanes using GC-MS ion trap? ResearchGate. [Link]
-
Blomquist, G. J., & Jackson, L. L. (1979). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 5(2), 279-286. [Link]
-
Isser, S. J., Duffield, A. M., & Djerassi, C. (1968). Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry, 33(6), 2266-2270. [Link]
-
Francke, W., Schröder, F., & Bergmann, J. (2021). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Analytical Chemistry, 93(30), 10568-10576. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. [Link]
-
Menzel, F., et al. (2017). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology. [Link]
-
Wood, W. F. (1983). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Biomedical Mass Spectrometry, 10(9), 552-556. [Link]
-
Francke, W., et al. (2021). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Analytical Chemistry. [Link]
-
Francke, W., et al. (2021). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Figshare. [Link]
- Isser, S. J. (1968). Mass Spectrometry of Tetrahydropyranyl Ethers and Thioethers. Stanford University.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Zhang, M., et al. (2023). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Nature Communications, 14(1), 1-16. [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]
-
Byun, J., et al. (2017). Fragmentation of the [M – 15]⁺ ion from the TMS derivative of... ResearchGate. [Link]
-
Al-Marjani, M. F., & Al-Bayati, Y. K. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Pharmaceutical Negative Results, 14(2), 241-248. [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]
Sources
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- 3. GCMS Section 6.13 [people.whitman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. "Elution Patterns From Capillary GC For Methyl-Branched Alkanes" by David A. Carlson, Ulrich R. Bernier et al. [digitalcommons.unl.edu]
Characterization Guide: 1H NMR Profiling of 2-[(15-Methylpentacosyl)oxy]oxane
Executive Summary
The structural validation of long-chain lipid derivatives presents a unique set of analytical challenges. This guide focuses on 2-[(15-Methylpentacosyl)oxy]oxane , a tetrahydropyranyl (THP) protected fatty alcohol often implicated in pheromone synthesis and lipid membrane studies.
Unlike simple small molecules, the characterization of this compound requires distinguishing a subtle mid-chain methyl branch within a "sea" of methylene protons, while simultaneously confirming the formation of an acetal linkage. This guide compares 1H NMR against alternative analytical modalities (IR, 13C NMR, MS) and provides a validated protocol for its definitive identification.
Part 1: The Analytical Landscape (Method Comparison)
In the development of lipid-based therapeutics or pheromone standards, "performance" is defined by the analytical method's ability to resolve structural ambiguity. We compare 1H NMR against industry alternatives for this specific molecular class.
Comparative Analysis: Structural Validation Methods[1][2]
| Feature | 1H NMR (Recommended) | 13C NMR | FT-IR | Mass Spectrometry (GC/MS) |
| Primary Utility | Quantifiable functional group ratio; Stereochemical assessment. | Carbon skeleton verification; Branch point confirmation. | Quick "Go/No-Go" for functional group conversion. | Molecular weight & fragmentation pattern. |
| Sensitivity | High (mg scale). | Low (requires high conc. or long scans). | Moderate. | Very High (ng scale). |
| THP Specificity | Excellent. Diagnostic anomeric proton ( | Good (Acetal carbon at | Moderate (C-O-C stretch overlaps with fingerprint). | Poor (THP group is labile; often lost as fragment). |
| Branch Detection | High. Distinguishes doublet (CH-CH3) from triplet (terminal CH3). | Excellent (distinct chemical shift for methine carbon). | None (cannot resolve mid-chain branching). | Good (via specific McLafferty rearrangements). |
| Sample Recovery | Non-destructive. | Non-destructive.[1] | Non-destructive (ATR). | Destructive. |
Expert Insight: Why 1H NMR Wins
While Mass Spectrometry is superior for sensitivity, the THP ether moiety is thermally unstable and prone to fragmentation (loss of DHP, M-84 peak) under standard EI-GC/MS conditions, often obscuring the molecular ion. FT-IR confirms the loss of the hydroxyl group but cannot validate the integrity of the C25 chain. 1H NMR is the only self-validating method that simultaneously confirms protection (anomeric H) and chain integrity (methyl ratio) without derivatization.
Part 2: Structural Diagnosis & Signal Assignment
The molecule 2-[(15-Methylpentacosyl)oxy]oxane contains three distinct "spin systems" that must be resolved:
-
The THP Ring: A cyclic ether system.
-
The Linker: The
-methylene protons adjacent to the ether oxygen. -
The Lipid Tail: A 25-carbon chain with a methyl branch at C15.
The "Diastereomeric Complication"
Because the THP protecting group introduces a new chiral center (at the acetal carbon) and the 15-methylpentacosanol itself possesses a chiral center at C15, the product is a mixture of diastereomers.
-
Observation: You will likely observe signal broadening or splitting of the anomeric proton and the O-CH2 protons.
-
Interpretation: Do not mistake this for impurity. It is a hallmark of successful coupling between a chiral alcohol and a chiral protecting group.
1H NMR Assignment Table (400 MHz, CDCl3)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |
| THP-H2 | Acetal (Anomeric) | 4.55 - 4.62 | Triplet / dd | 1H | Critical. Confirms THP protection. |
| Linker | -O-CH2-R | 3.35 - 3.75 | Multiplet (dt) | 2H | Shifted upfield from free alcohol (~3.6). |
| THP-H6 | Ether Ring | 3.45 - 3.55 | Multiplet | 2H | Overlaps with linker; check integration (Total 4H). |
| THP-H3,4,5 | Ring Methylenes | 1.50 - 1.90 | Multiplet | 6H | Broad envelope characteristic of THP. |
| Chain | -(CH2)n- | 1.25 (approx) | Broad Singlet | ~42H | The "Methylene Envelope." |
| Branch | -CH(CH3)- | 0.83 - 0.85 | Doublet | 3H | Distinguishes 15-methyl from linear isomers. |
| Terminus | -CH2-CH3 | 0.88 | Triplet | 6H | Terminal methyls (ends of the C25 chain). |
Visualization: The Assignment Logic
The following diagram illustrates the flow of logic required to assign the spectrum, utilizing 2D correlations (COSY/HSQC) to resolve the "Methyl Region" ambiguity.
Figure 1: Analytical logic flow for assigning key 1H NMR signals in THP-protected lipids. Note the critical differentiation step in the high-field methyl region.
Part 3: Experimental Protocol
Synthesis (THP Protection)
To generate the sample for characterization, the following standard protocol is recommended. This method minimizes side reactions (isomerization of the chain) which is critical for accurate NMR interpretation.
-
Reagents: 15-Methylpentacosan-1-ol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve alcohol in DCM (0.1 M).
-
Add PPTS followed by DHP.
-
Stir at RT for 4-12 hours (Monitor by TLC: Hexane/EtOAc 9:1).
-
Quench with sat. NaHCO3, extract with DCM.
-
Purify via silica gel chromatography (0-5% EtOAc in Hexane).
-
NMR Sample Preparation
-
Mass: 5–10 mg of purified oil/wax.
-
Solvent: 0.6 mL CDCl3 (99.8% D) + 0.03% TMS (v/v).
-
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1):
2.0 seconds (Critical for accurate integration of methyl vs methylene). -
Scans (ns): 16–64.
-
Part 4: Comparative Data (Protection vs. Deprotection)
The most robust proof of structure is the "Shift Delta" (
| Proton Environment | Free Alcohol (Start) | THP Ether (Product) | Shift Effect |
| -CH2-OH vs -CH2-OTHP | Deshielding & Splitting. The symmetry is broken, protons become diastereotopic. | ||
| -OH (Hydroxyl) | Absent | Disappearance confirms reaction. | |
| Anomeric H | N/A | Appearance of new diagnostic signal. | |
| 15-Methyl (Branch) | Unchanged. Confirms the reaction conditions did not rearrange the lipid skeleton. |
Workflow Diagram: Synthesis & Verification
Figure 2: Synthesis and validation workflow. The NMR check acts as the final quality gate.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Carlson, D. A., et al. (2005). "Cuticular Hydrocarbons of Tsetse Flies." Journal of Chemical Ecology.
-
BenchChem. (2025). "A Comparative Guide to NMR Characterization of THP-PEG13-Boc Purity." BenchChem Application Notes.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.
Sources
A Comparative Guide to THP and TBDMS Protection for Long-Chain Alcohols
In the realm of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the judicious use of protecting groups is a cornerstone of success. For the temporary masking of hydroxyl groups in long-chain alcohols, two stalwart protecting groups have emerged as common choices: the acetal-based tetrahydropyranyl (THP) ether and the silicon-based tert-butyldimethylsilyl (TBDMS or TBS) ether. The selection between these two is not arbitrary; it is a strategic decision based on the specific chemical environment of the synthetic route. This guide provides an in-depth comparison of THP and TBDMS protecting groups, offering experimental insights to inform their application.
The Contenders: A Glimpse at THP and TBDMS
Tetrahydropyranyl (THP) Ethers: As one of the earliest and still widely utilized protecting groups for alcohols, the THP group is prized for its low cost and ease of introduction.[1][2] It is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4] The resulting acetal linkage is stable under a variety of non-acidic conditions.[3][5]
tert-Butyldimethylsilyl (TBDMS) Ethers: Introduced by E.J. Corey in 1972, the TBDMS group has become a workhorse in organic synthesis.[6][7] Its popularity is due to its straightforward installation, robust stability across a wide range of reaction conditions, and the ability for selective removal.[8] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than the simpler trimethylsilyl (TMS) ethers.[8][9]
Head-to-Head Comparison: Key Performance Indicators
| Feature | THP (Tetrahydropyranyl) | TBDMS (tert-Butyldimethylsilyl) |
| Protection Conditions | Acid-catalyzed (e.g., PTSA, PPTS, BF₃·Et₂O) with DHP in an aprotic solvent.[4][10] | Base-mediated (e.g., imidazole, NEt₃) with TBDMS-Cl in an aprotic solvent.[6][8] |
| Deprotection Conditions | Acidic hydrolysis (e.g., AcOH/THF/H₂O, PTSA in alcohol).[3][10] | Fluoride-mediated (e.g., TBAF in THF) or acidic conditions (e.g., AcOH, PPTS).[6][9][11] |
| Stability to Acidity | Labile. Cleaved under mild acidic conditions.[4] | Generally stable to mild acids, but cleaved by stronger acids.[6][9] |
| Stability to Basicity | Stable to strong bases (e.g., Grignard reagents, organolithiums, hydrides).[3][5][12] | Generally stable to aqueous bases, but can be cleaved under forcing conditions.[13] |
| Orthogonality | Orthogonal to base-labile and many silyl protecting groups. | Orthogonal to acid-labile groups (like THP) and can be selectively deprotected in the presence of other, more robust silyl ethers.[9] |
| Stereochemistry | Creates a new stereocenter, leading to a mixture of diastereomers.[3][10] | Does not introduce a new stereocenter. |
| NMR Spectroscopy | Diastereomer formation can complicate NMR spectra, often resulting in doubled signals.[10] | Spectra are generally clean and straightforward to interpret. |
| Steric Hindrance | Less sensitive to steric hindrance around the alcohol.[3] | Highly sensitive to steric hindrance; primary alcohols react preferentially over secondary and tertiary alcohols.[8] |
Causality Behind Experimental Choices: A Deeper Dive
The choice between THP and TBDMS protection hinges on the planned synthetic sequence.
-
When to Choose THP: The stability of THP ethers to strongly basic and nucleophilic reagents makes them ideal for reactions involving organometallics, hydrides, and ester saponification.[1][3] However, their lability to acid means that any subsequent steps must be conducted under neutral or basic conditions. The formation of diastereomers is a significant drawback, particularly if separation is required, though for temporary protection, this is often a non-issue as the stereocenter is removed upon deprotection.[10]
-
When to Choose TBDMS: The TBDMS group offers greater versatility. Its stability to a wider pH range allows for more flexibility in subsequent synthetic transformations.[6][13] The primary method for TBDMS deprotection, using a fluoride source like tetrabutylammonium fluoride (TBAF), is highly selective and orthogonal to many other protecting groups, including THP ethers.[6][9] This orthogonality is a powerful tool in complex syntheses requiring differential protection of multiple hydroxyl groups.[14][15] The steric bulk of the TBDMS group can also be exploited for the selective protection of primary alcohols in the presence of more hindered secondary or tertiary alcohols.[8]
Experimental Protocols
THP Protection of a Long-Chain Alcohol
This protocol describes a general procedure for the protection of a primary long-chain alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst to minimize potential side reactions like the polymerization of dihydropyran (DHP).[10]
Materials:
-
Long-chain alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the long-chain alcohol in anhydrous DCM at 0 °C, add PPTS.
-
Add DHP dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the THP-protected alcohol.
TBDMS Protection of a Long-Chain Alcohol
This protocol outlines the standard procedure for the silylation of a primary long-chain alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole.[7][8]
Materials:
-
Long-chain alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the long-chain alcohol in anhydrous DMF, add imidazole.
-
Add TBDMS-Cl portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired TBDMS ether.[8]
Deprotection Protocols
THP Deprotection (Acidic Hydrolysis): A common method involves stirring the THP ether in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 4:2:1 v/v/v) at room temperature.[10]
TBDMS Deprotection (Fluoride-Mediated): The most prevalent method is the treatment of the TBDMS ether with a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF at room temperature.[11]
Visualizing the Chemistry
Caption: Comparative workflow for THP and TBDMS protection and deprotection.
Caption: Mechanism of THP protection of an alcohol.
Caption: Mechanism of TBDMS protection catalyzed by imidazole.
Conclusion
The choice between THP and TBDMS as a protecting group for long-chain alcohols is a critical decision in the design of a synthetic strategy. THP ethers offer robust protection under basic conditions but are sensitive to acid. In contrast, TBDMS ethers provide broader stability and the advantage of highly selective, orthogonal deprotection using fluoride reagents. By understanding the underlying chemical principles and stability profiles of each group, researchers can make informed decisions to navigate the complexities of multi-step organic synthesis with greater efficiency and success.
References
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
The Royal Society of Chemistry. Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. [Link]
-
RSC Publishing. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Link]
-
ResearchGate. Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems | Request PDF. [Link]
-
Academia.edu. A facile, catalytic, and environmentally benign method for selective deprotection of tert-butyldimethylsilyl ether mediated by phosphomolybdic acid supported on silica. [Link]
-
Journal of Undergraduate Chemistry Research. A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. [Link]
-
ResearchGate. An efficient and chemoselective deprotection of tert-butyldimethylsilyl protected alcohols using SnCl2·2H2O as catalyst | Request PDF. [Link]
-
ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF. [Link]
- Kocienski, P. J. Protecting Groups.
-
Semantic Scholar. A mild and efficient method for the deprotection of tert-butyldimethylsilyl ethers using iodine in methanol. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. westmont.edu [westmont.edu]
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- 9. organic-chemistry.org [organic-chemistry.org]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Precision Localization of Methyl Branching: A Comparative Guide to 13C NMR Strategies
Audience: Researchers, Structural Biologists, and Medicinal Chemists.[1] Content Type: Technical Comparison & Validation Guide.
Executive Summary: The "Silent" Methyl Challenge
In drug development and natural product elucidation, the methyl group is a deceptively simple structural motif. While often viewed as a mere lipophilic anchor, its precise position determines metabolic stability (e.g., blocking metabolic soft spots) and receptor binding affinity.
The challenge lies in detection. In 1H NMR , methyl signals often collapse into a crowded "aliphatic envelope" (0.8–1.2 ppm), making precise localization impossible without complex editing. 13C NMR , however, offers a spectral width 20x larger. This guide compares the three dominant strategies for validating methyl positions using 13C NMR: Empirical Additivity , 2D Correlation , and DFT-GIAO Calculation .
The Mechanism: Why 13C Resolves Branching
Unlike proton signals, Carbon-13 chemical shifts are highly sensitive to steric compression. The validation of a methyl branch relies on the
When a methyl group is introduced to a carbon chain:
- -effect (Direct): The carbon attached to the methyl shifts downfield (~ +9 ppm).
- -effect (Neighbor): The adjacent carbon shifts downfield (~ +9 ppm).
- -effect (Remote): The carbon three bonds away shifts upfield (~ -2.5 to -5.0 ppm).
Crucial Insight: The
Visualization: The Shift Propagation
Comparative Analysis of Validation Methodologies
We evaluate three distinct approaches to solving the methyl positioning problem.
Method A: Empirical Additivity (Lindeman-Adams)
Uses pre-calculated increment tables to predict shifts based on topology.
-
Pros: Instantaneous; requires no computational power.
-
Cons: Fails with complex stereochemistry or cyclic systems; low accuracy for quaternary centers.
Method B: 2D Correlation (HSQC/HMBC)
Uses through-bond scalar coupling to trace connectivity.
-
Pros: Establishes physical connectivity; indisputable proof of bond networks.
-
Cons: Requires higher sample concentration; long acquisition times; ambiguous in cases of severe overlap.
Method C: DFT-GIAO Calculation
Uses Quantum Mechanics (Density Functional Theory with Gauge-Independent Atomic Orbitals) to calculate the magnetic shielding tensor.
-
Pros: The "Gold Standard" for distinguishing stereoisomers; high accuracy (<2 ppm error).
-
Cons: Computationally expensive; requires conformational searching.
Performance Comparison Matrix
| Feature | Method A: Empirical Rules | Method B: 2D NMR (HSQC/HMBC) | Method C: DFT-GIAO |
| Primary Utility | Rapid Screening | Structural Connectivity | Stereochemical Validation |
| Precision | N/A (Qualitative) | ||
| Sample Req. | Low (Standard 1D) | High (>5 mg preferred) | N/A (In silico) |
| Time to Result | Minutes | Hours (Overnight) | Days (CPU time) |
| Blind Spots | Cyclic/Strained systems | Quaternary carbons (HMBC only) | Solvent effects (if not modeled) |
The "Triangulation" Protocol: A Self-Validating System
Do not rely on a single method. Use this triangulation protocol to guarantee assignment accuracy.
Step 1: The Chemical Shift Screen (Empirical)
-
Acquire a standard proton-decoupled 13C NMR (at least 1024 scans).
-
Apply the Lindeman-Adams Rule :
-
Base value (Methane): -2.3 ppm.
-
Add increments for
(+9.1), (+9.4), (-2.5).
-
-
Checkpoint: Does the experimental spectrum match the prediction within
3 ppm? If yes, proceed. If no, suspect conformational strain.
Step 2: Connectivity Mapping (2D)
-
Run Multiplicity-Edited HSQC : Distinguish
(up/red) from (down/blue). -
Run HMBC (optimized for 8 Hz) : Look for
correlations.-
The Key: A methyl proton will show a strong HMBC correlation to the
-carbon and the -carbon . -
Self-Validation: If the methyl protons correlate to two distinct carbons in the chain, the position is confirmed.
-
Step 3: In Silico Verification (DFT)
Required only for novel drugs or stereoisomers.
-
Perform conformational search (e.g., molecular mechanics).
-
Optimize geometry using DFT (B3LYP/6-31G* or equivalent).
-
Calculate NMR shielding tensors using the GIAO method .
-
Checkpoint: Compare Boltzmann-averaged calculated shifts with experimental data. A Mean Absolute Error (MAE) < 2.0 ppm confirms the structure.
Workflow Diagram
Experimental Data: Iso- vs. Anteiso- Fatty Acids
A classic application of this protocol is distinguishing Iso- (terminal isopropyl) from Anteiso- (terminal sec-butyl) fatty acids. This distinction is critical in bacterial identification and lipidomics.
The Experiment:
Comparison of 13C Chemical Shifts (in
| Carbon Position | Iso-Series (e.g., 13-methyltetradecanoic) | Anteiso-Series (e.g., 12-methyltetradecanoic) | Differentiation Logic |
| Terminal Methyl(s) | 22.7 ppm (Two equivalent | 11.4 ppm (Terminal) & 19.2 ppm (Branch) | Iso has symmetry (1 signal, 2C intensity). Anteiso has two distinct methyls. |
| 27.9 ppm (Methine | 34.4 ppm (Methine | Anteiso is more deshielded due to tighter steric crowding. | |
| 39.0 ppm ( | 29.5 ppm ( | Significant difference due to branching proximity. | |
| N/A | 36.6 ppm | Diagnostic methylene for anteiso. |
Interpretation:
-
In the Iso isomer, the symmetry makes the two terminal methyl groups chemically equivalent, resulting in a single, intense peak at ~22.7 ppm.
-
In the Anteiso isomer, the asymmetry breaks this equivalence. The terminal methyl appears upfield (11.4 ppm) due to the
-effect from the chain, while the branching methyl appears at 19.2 ppm.
References
-
Lindeman, L. P., & Adams, J. Q. (1971). Carbon-13 nuclear magnetic resonance spectrometry: Chemical shifts for the paraffins through C9.[2] Analytical Chemistry, 43(10), 1245–1252.
-
Grant, D. M., & Paul, E. G. (1964). Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes. Journal of the American Chemical Society, 86(15), 2984–2990.
-
Lodewyk, M. W., et al. (2012). The prediction of 13C NMR chemical shifts using DFT GIAO calculations: a comparison of methods. Chemical Reviews, 112(3), 1839-1862.
-
Gunstone, F. D. (1993). High Resolution 13C NMR Spectroscopy of Lipids. The Lipid Handbook. (Validates Iso/Anteiso shift data).
-
Burns, D. et al. (2019). Computer-Assisted Structure Elucidation (CASE): Current and Future Perspectives. Magnetic Resonance in Chemistry.
Sources
COMPARATIVE GUIDE: Mass Spectrometry Analysis of Methyl-Branched Lipid Ethers
Executive Summary: The Isobaric Challenge
Methyl-branched lipid ethers (e.g., archaeal glycerol dialkyl glycerol tetraethers [GDGTs], mycobacterial phthiocerol dimycocerosates [PDIMs], and plasmalogens) represent a unique analytical bottleneck. Unlike standard straight-chain esters, these lipids possess high chemical stability and isomeric complexity.
The core challenge is isobaric interference .[1] A methyl branch at position
This guide compares the two dominant analytical architectures—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —to determine which workflow yields superior structural resolution for these complex molecules.
Comparative Analysis: GC-EI-MS vs. LC-MS/MS[2]
Platform A: GC-EI-MS (The Structuralist)
Best for: Precise localization of methyl branching positions in the alkyl chain. Mechanism: High-energy Electron Ionization (70 eV) induces radical-directed fragmentation.
-
The Workflow: Requires the ether bond to be cleaved (via HI or
) and the resulting alkyl chains to be derivatized into Fatty Acid Methyl Esters (FAMEs) or Picolinyl esters. -
The Advantage: Fragmentation is deterministic. A methyl branch creates a secondary carbocation that stabilizes specific fragments, creating "diagnostic ions" that map the branch location to the exact carbon number.
-
The Limitation: You lose the "intact" lipid architecture. You analyze the building blocks, not the building.
Platform B: LC-MS/MS (The Profiler)
Best for: High-throughput profiling of intact lipids (e.g., GDGTs) and analyzing polar headgroups. Mechanism: Soft ionization (ESI or APCI) followed by Collision Induced Dissociation (CID).
-
The Workflow: Direct injection of lipid extracts. No ether cleavage required.
-
The Advantage: Preserves the glycerol backbone and headgroup info. Essential for "Omics" studies where total lipid count matters more than specific isomer identification.
-
The Limitation: Charge-remote fragmentation is difficult. The charge often sits on the headgroup, meaning the alkyl chain (where the branching is) does not fragment sufficiently to reveal the branch position.
Deep Dive: Fragmentation Logic & Causality
To understand why we choose one method over the other, we must look at the physics of the ion beam.
The GC-MS "McLafferty" Advantage
In GC-MS, if we derivatize the lipid into a DMOX (4,4-dimethyloxazoline) derivative, the nitrogen ring stabilizes the charge. As the alkyl chain fragments, we see a series of peaks separated by 14 Da (
-
The Signal: When the fragmentation reaches a methyl branch, the gap between peaks jumps to 28 Da (due to the loss of the
unit) instead of 14 Da. -
Result: Unambiguous identification of branch position.
The LC-MS "Lithium" Hack
Standard ESI
-
The Signal: Lithium ions (
) bind tightly to the ether oxygens. Upon CID, the molecule undergoes "charge-remote fragmentation" along the chain, yielding spectra that mimic high-energy EI, allowing for branch localization without derivatization.
Visualizing the Workflow (Decision Tree)
The following diagram illustrates the critical decision pathways for analyzing methyl-branched ether lipids.
Caption: Decision matrix for selecting between Intact Profiling (LC-MS) and Structural Elucidation (GC-MS) pathways.
Experimental Protocols (Self-Validating Systems)
Protocol A: Ether Cleavage & DMOX Derivatization for GC-MS
Use this for: Exact location of methyl branches in the alkyl chain.
-
Ether Cleavage:
-
Dry 100 µg of lipid extract under
. -
Add 200 µL of 57% Hydriodic Acid (HI) . Seal and heat at 110°C for 4 hours.
-
Mechanism: HI cleaves the chemically stable ether bond, converting alkyl chains into alkyl iodides.
-
-
Reduction:
-
Extract alkyl iodides with hexane.
-
Reduce to fatty acids using Zinc/Acetic Acid.
-
-
DMOX Derivatization (The Critical Step):
-
React fatty acids with 2-amino-2-methyl-1-propanol.
-
Validation: The resulting DMOX ring fixes the charge at the head, ensuring fragmentation occurs only along the chain.
-
-
GC-MS Settings:
-
Column: DB-5MS (non-polar).
-
Source Temp: 230°C (High temp prevents condensation of high-MW ethers).
-
Protocol B: LC-MS/MS with Lithium Adducts
Use this for: Analyzing intact lipids while attempting to see structural features.
-
Mobile Phase Prep:
-
Solvent A: Methanol/Water (60:40) + 5mM Lithium Acetate .
-
Solvent B: Isopropanol/Methanol (90:10) + 5mM Lithium Acetate .
-
Why Lithium?
coordinates with the ether oxygen, facilitating charge-remote fragmentation.
-
-
MS Settings (Q-TOF or Orbitrap):
-
Mode: Positive ESI.
-
Target Mass: Look for
adducts (Mass = M + 7.016 Da). -
Collision Energy: Stepped energy (20, 40, 60 eV) to induce backbone cleavage.
-
Data Summary: Performance Comparison
| Feature | GC-EI-MS (Derivatized) | LC-ESI-MS (Intact) | LC-Li-MS/MS (Lithium Adduct) |
| Analyte State | Fragmented Chains | Intact Molecule | Intact Adduct |
| Branch Localization | Superior (Single carbon resolution) | Poor (Ambiguous) | Moderate (Requires high energy) |
| Sensitivity | High (pg range) | Very High (fg range) | High |
| Sample Prep Time | High (4-8 hours) | Low (30 mins) | Low (30 mins) |
| Key Diagnostic Ion | |||
| Best Application | Novel lipid structure elucidation | Clinical biomarker screening | Structural confirmation of intact lipids |
References
-
Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry.[2] Link
-
Schouten, S., et al. (2013). The organic geochemistry of glycerol dialkyl glycerol tetraether lipids: A review. Organic Geochemistry. Link
-
Hsu, F. F., & Turk, J. (1999). Structural characterization of lithiated adducts of glycerophosphocholine lipids by electrospray ionization with MS/MS. Journal of the American Society for Mass Spectrometry.[2] Link
-
Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids.[1][2][3][4][5][6][7][8][9] Link
-
Sartain, M. J., et al. (2011). Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel "Mtb LipidDB".[2][4][8] Journal of Lipid Research.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel "Mtb LipidDB" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding Mass Spectrometry-based Global Mycobacterial Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthetic 15-Methylpentacosane Precursors
An objective guide to the comparative analysis and experimental validation of synthetic precursors for 15-methylpentacosane, designed for research and drug development professionals.
Introduction: The Foundational Role of Precursor Purity
15-Methylpentacosane, a branched-chain alkane, is a molecule of significant interest, particularly as a key component of insect cuticular hydrocarbons and pheromones, making it vital for chemical ecology research and the development of novel pest management strategies. The synthesis of such a long-chain, high-purity hydrocarbon is a multi-step process where the quality of the final product is inextricably linked to the purity of its foundational precursors. The introduction of isomeric or homologous impurities at an early synthetic stage can lead to a cascade of side reactions, yielding a final product that is not only difficult and costly to purify but may also possess compromised biological activity.
This guide provides a comprehensive framework for the purity assessment of key precursors in the synthesis of 15-methylpentacosane. We will move beyond a simple listing of protocols to explain the causal reasoning behind methodological choices, comparing the strengths and limitations of primary analytical techniques and providing detailed, self-validating experimental workflows.
Synthetic Strategy and Critical Control Points
A robust and common strategy for constructing the C26 backbone of 15-methylpentacosane involves a Grignard coupling reaction. This approach typically unites two smaller, more manageable fragments. For example, an undecyl (C11) Grignard reagent can be coupled with a branched C15 electrophile, such as 2-bromo-14-methyltetradecane. The success of this coupling is highly dependent on the purity of both the Grignard reagent's precursor (e.g., 1-bromoundecane) and the branched alkyl halide.
Caption: Synthetic workflow highlighting critical precursor purity checkpoints.
Common impurities in Grignard reagents arise from side reactions, often due to moisture, which protonates the reagent to form an alkane, or oxygen.[1][2] Furthermore, impurities in the starting alkyl halides, such as isomers or unreacted alcohols, will lead to a mixture of undesired coupling products.
Comparative Analysis of Core Analytical Techniques
A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique provides all the necessary information. The synergy between chromatographic separation and spectroscopic identification offers the most robust validation.
| Technique | Principle of Operation | Strengths for Precursor Analysis | Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Excellent for quantifying purity and resolving isomers and homologous impurities.[3] High precision and reproducibility. | Requires analytes to be thermally stable and volatile. Provides limited structural information. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure.[4] | Unambiguous structural confirmation. Can identify and quantify impurities without a specific reference standard (qNMR).[5] | Relatively low sensitivity compared to MS. Complex mixtures can lead to overlapping signals, making interpretation difficult.[6] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions by their mass-to-charge ratio. Often coupled with GC (GC-MS). | High sensitivity for trace impurity detection. Provides molecular weight and fragmentation patterns for structural elucidation.[7] | Can be poor at differentiating isomers without high-resolution chromatography.[8] Electron ionization (EI) can sometimes lead to a weak or absent molecular ion for long-chain alkanes.[9] |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be mutually reinforcing. For instance, an unknown peak observed in GC-FID can be tentatively identified by GC-MS and its structure confirmed by NMR if present in sufficient quantity.
Causality: GC-FID is the workhorse for determining the percentage purity of volatile precursors like alkyl bromides. The FID detector has a broad linear range and a response that is directly proportional to the mass of carbon, making it ideal for quantifying hydrocarbon content with high accuracy. A non-polar capillary column (e.g., DB-1 or DB-5) is chosen because it separates compounds primarily by their boiling points, which is effective for resolving homologous and isomeric alkane derivatives.[10]
Detailed Protocol:
-
Instrumentation:
-
GC equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
-
Method Parameters:
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Initial 120 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 15 min.
-
Injection: 1 µL, with a high split ratio (e.g., 100:1) to prevent column overload.
-
-
Sample Preparation:
-
Prepare a solution of the precursor in high-purity hexane or dichloromethane at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Trustworthiness (Self-Validation):
-
Blank Injection: Run a solvent-only injection first to ensure no interfering peaks from the solvent or system contamination.
-
Replicate Injections: Analyze the sample in triplicate to ensure the area percent calculation is reproducible. The relative standard deviation (RSD) should be less than 2%.
-
Causality: NMR is unparalleled for providing definitive structural confirmation. For a precursor like 1-bromoundecane, ¹H NMR will confirm the characteristic triplet signal of the -CH₂Br protons downfield, while the integration of all signals should match the proton count of the molecule. ¹³C NMR confirms the correct number of unique carbon environments. The presence of unexpected signals is a direct indication of impurities.[11]
Detailed Protocol:
-
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
-
-
Sample Preparation:
-
Dissolve ~15-20 mg of the precursor in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
-
¹H NMR Acquisition:
-
Acquire data using a standard 90° pulse sequence.
-
Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ of interest (typically 5-7 seconds for quantitative accuracy) to allow for full magnetization recovery between scans.
-
-
¹³C NMR Acquisition:
-
Acquire data using a standard proton-decoupled pulse program (e.g., zgpg30).
-
-
Data Analysis:
-
¹H NMR: Check chemical shifts, multiplicities (splitting patterns), and integration ratios against the expected structure.
-
¹³C NMR: Confirm the number of signals matches the number of chemically non-equivalent carbons.
-
-
Trustworthiness (Self-Validation):
-
The TMS signal is defined as 0.00 ppm and serves as the primary reference.
-
The residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C) provides a secondary internal check.
-
Causality: GC-MS is the definitive tool for identifying unknown impurities detected by GC-FID. As components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting fragments create a mass spectrum that serves as a molecular fingerprint. This spectrum can be compared against extensive libraries (e.g., NIST) for tentative identification. The fragmentation pattern itself provides structural clues; for branched alkanes, cleavage is favored at the branching point, leading to more stable secondary or tertiary carbocations.[7][9]
Detailed Protocol:
-
Instrumentation & Method:
-
Use the same GC column and temperature program as the GC-FID method to allow for direct comparison of chromatograms.
-
MS Detector: Quadrupole or Ion Trap.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Confirm the mass spectrum of the main peak is consistent with the precursor's structure (molecular ion, isotopic pattern for bromine, characteristic fragments).
-
For each impurity peak, perform a library search against the NIST/Wiley database.
-
Manually interpret the fragmentation pattern of significant unknown impurities to deduce their potential structure.
-
-
Trustworthiness (Self-Validation):
-
The retention time of the main peak should match that from the GC-FID analysis.
-
High-quality library matches (e.g., >80%) provide good confidence in impurity identification, but should always be cross-referenced with chemical sense (i.e., is this impurity a plausible byproduct of the synthesis?).
-
Caption: Integrated analytical workflow for precursor purity validation.
Conclusion
The rigorous confirmation of precursor purity is not an optional analytical exercise but a cornerstone of successful and reproducible synthesis. By integrating the quantitative power of GC-FID, the definitive structural insight of NMR, and the sensitive identification capabilities of GC-MS, researchers can create a self-validating system of quality control. This multi-technique approach ensures that only high-purity starting materials are carried forward, ultimately saving significant time and resources in downstream purification and guaranteeing the integrity of the final 15-methylpentacosane product.
References
- Mass Spectrometry Fragmentation Patterns of Branched Alkanes. Benchchem.
- Synthesis of 15-Methylpentacosanal. Benchchem.
-
Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring. Organic Geochemistry. Retrieved from [Link]
-
Identification of methyl branched alkanes using GC-MS ion trap? ResearchGate. Retrieved from [Link]
-
Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Fragmentation of Branched Alkanes. Whitman College. Retrieved from [Link]
-
Elution Patterns From Capillary GC For Methyl-Branched Alkanes. DigitalCommons@UNL. Retrieved from [Link]
- Cross-Validation of Analytical Methods for Very Long-Chain Hydrocarbons: A Comparative Guide. Benchchem.
- An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters. Benchchem.
-
How do typical impurities arise in the Grignard reaction? Homework.Study.com. Retrieved from [Link]
-
Application of High-Resolution NMR and GC−MS to Study Hydrocarbon Oils Derived from Noncatalytic Thermal Transformation. Semantic Scholar. Retrieved from [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Grignard reagent. Wikipedia. Retrieved from [Link]
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
-
Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Purity Under Scrutiny: A Comparative Guide to Commercially Available Long-Chain Alkynes. Benchchem.
-
Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using H-NMR Spectroscopy for Property Prediction. ResearchGate. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. GCMS Section 6.9.2 [people.whitman.edu]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
Proper Disposal Procedures: 2-[(15-Methylpentacosyl)oxy]oxane
[1]
Executive Summary & Chemical Profile[2]
2-[(15-Methylpentacosyl)oxy]oxane is a tetrahydropyranyl (THP) ether derivative of a long-chain branched fatty alcohol (15-methylpentacosanol). In drug development and chemical ecology, this compound is often used as a stable synthetic intermediate or a pheromone standard.
While often perceived as benign due to its lipid-like nature, its ether linkage and acetal functionality dictate specific disposal protocols to prevent long-term storage hazards (peroxide formation) and ensure regulatory compliance (RCRA).
Chemical Safety Profile (The "Source")
| Property | Characteristic | Operational Implication |
| Functional Group | THP Ether (Acetal) | Acid-labile; potential peroxide former upon prolonged air exposure. |
| Physical State | Waxy Solid / Viscous Oil | High boiling point; non-volatile. Residues stick to glass. |
| Solubility | Lipophilic (Hydrophobic) | Do NOT pour down drains. Insoluble in water; clogs plumbing and violates Clean Water Act. |
| Reactivity | Stable to Base; Unstable to Acid | Do NOT mix with acidic waste streams. Acid contact generates heat and releases the free alcohol + dihydropyran. |
Pre-Disposal Risk Assessment
Before moving the container to waste storage, you must validate the chemical's stability. Ethers are notorious for forming explosive peroxides over time, even if the risk is lower in high-molecular-weight (HMW) solids compared to volatile liquids like diethyl ether.
The "Trustworthiness" Check: Peroxide Validation
Frequency: Required for any container opened >12 months ago or showing crystal formation around the cap.
-
Visual Inspection: Look for cloudiness or crystals in liquid samples, or "crust" on solid samples. If crystals are present, do not touch. Contact EHS immediately.
-
Test Strip Method: Use a semi-quantitative peroxide test strip (e.g., Quantofix® Peroxide 100).
-
Protocol: Wet the test field with 1 drop of solvent (e.g., ether or dichloromethane) and touch it to the chemical residue.
-
Threshold:
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Requires chemical quenching (see Section 4).
-
-
Waste Stream Classification (RCRA Compliance)
Proper coding is essential for legal transport and incineration.
-
Primary Classification: Non-Halogenated Organic Waste.
-
EPA Waste Codes (US Context):
-
D001 (Ignitable): Applicable if the chemical is dissolved in a flammable solvent (Flash point < 60°C).
-
None (Non-Regulated): If pure solid/oil. However, most institutions manage it as "Non-Regulated Chemical Waste" to ensure incineration rather than landfilling.
-
-
Disposal Pathway: Fuel Blending / High-Temperature Incineration.
Step-by-Step Disposal Workflow
This protocol ensures the chemical is moved from the bench to the central accumulation area safely.
Phase A: Quenching (Only if Peroxides > 20 ppm)
If peroxides are detected, you must reduce them before declaring it waste.
-
Dilute: Dissolve the material in a non-peroxidizable solvent (e.g., Ethanol).
-
Reduce: Add an acidified Ferrous Sulfate (
) solution or a commercial peroxide reducing agent. -
Verify: Retest with a strip to confirm peroxides are < 5 ppm.
Phase B: Packaging & Labeling (Standard Protocol)
Step 1: Container Selection
-
Solid/Neat: Use the original container if intact. If transferring, use a Wide-Mouth High-Density Polyethylene (HDPE) jar.
-
Solution: Use a chemically resistant glass or HDPE bottle with a vented cap if available.
Step 2: Segregation
-
Segregate from Acids: THP ethers will decompose exothermically in the presence of strong acids.
-
Segregate from Oxidizers: Isolate from nitric acid or perchlorates to prevent fire hazards.
Step 3: Labeling
-
Constituent: Write "Non-Halogenated Organic: 2-[(15-Methylpentacosyl)oxy]oxane".
-
Hazard Checkbox: Mark "Irritant" and "Flammable" (if in solvent).
Decision Logic & Workflow Visualization
The following diagram outlines the critical decision points for researchers handling this specific ether.
Figure 1: Decision tree for the safe disposal of THP-protected fatty alcohols, emphasizing peroxide detection and physical state segregation.
Emergency Contingencies
Spills (Bench Scale < 500 mL/g)
-
Isolate: Remove ignition sources.
-
Absorb: Use a universal organic spill pad or vermiculite. Do not use paper towels if the chemical is in an oxidizing solvent.
-
Clean: Wash the surface with soap and water (detergent is necessary due to the lipophilic nature of the pentacosyl chain).
-
Disposal: Place used absorbents into a sealed bag and label as "Hazardous Waste Debris (Contaminated with Organic Ethers)."
Accidental Acid Contact
If the waste stream is accidentally acidified:
-
Vent: Do not seal the container immediately; hydrolysis generates mild heat and volume expansion.
-
Neutralize: Slowly add Sodium Bicarbonate (
) until bubbling ceases.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2][3] National Academies Press.[1][4] [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Maiti, G., & Roy, S. C. (1996).[5][6] A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.[6][7] The Journal of Organic Chemistry, 61(17), 6038–6039. (Provided for mechanistic understanding of acid lability).[8] [Link]
-
Clark, D. E. (2001). Peroxides and peroxide-forming compounds.[4] Chemical Health and Safety, 8(5), 12-22. (Basis for peroxide testing protocols).
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. books.google.cn [books.google.cn]
- 4. vumc.org [vumc.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. total-synthesis.com [total-synthesis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
